V-58
Description
Properties
Molecular Formula |
C17H21ClN4O2S2 |
|---|---|
Molecular Weight |
412.951 |
IUPAC Name |
5-Chloro-3-methanesulfonyl-2-[4-(2-methylsulfanyl-pyrimidin-5-ylmethyl)-piperidin-1-yl]pyridine |
InChI |
InChI=1S/C17H21ClN4O2S2/c1-25-17-20-9-13(10-21-17)7-12-3-5-22(6-4-12)16-15(26(2,23)24)8-14(18)11-19-16/h8-12H,3-7H2,1-2H3 |
InChI Key |
AZLCRJHEHKXGDY-UHFFFAOYSA-N |
SMILES |
CSC1=NC=C(CC2CCN(C3=NC=C(Cl)C=C3S(=O)(C)=O)CC2)C=N1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
V-58, V 58, V58 |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Mechanism of Action of V-58 Initiator
For Researchers, Scientists, and Drug Development Professionals
Core Principles of V-58 Initiation
This compound, chemically known as 2,2'-Azobis(2,4-dimethylvaleronitrile), is a highly effective and thermally sensitive azo initiator utilized in free-radical polymerization. Its primary function is to generate free radicals upon thermal decomposition, which in turn initiate the polymerization of monomers. A key characteristic of this compound is its higher reactivity compared to other common azo initiators, which allows for polymerization at lower temperatures.[1]
The fundamental mechanism of action for this compound, like other azo compounds, is the homolytic cleavage of the carbon-nitrogen bonds upon heating. This process results in the formation of two identical 2,4-dimethylvaleronitrile radicals and the liberation of a stable nitrogen molecule (N₂). The generated radicals are the active species that attack the double bonds of monomer units, thereby initiating the polymer chain growth.
Quantitative Decomposition Kinetics
The efficiency and rate of polymerization are critically dependent on the decomposition kinetics of the initiator. For this compound, these parameters have been characterized to provide a quantitative understanding of its behavior under various thermal conditions.
One of the most important parameters for a thermal initiator is its 10-hour half-life temperature (T₁₀) , which is the temperature at which 50% of the initiator will decompose in ten hours. This value is crucial for selecting the appropriate initiator for a specific polymerization process and temperature range.
Another key parameter is the activation energy (Ea) for the decomposition reaction. This value quantifies the energy barrier that must be overcome for the initiator to decompose and form radicals. A lower activation energy corresponds to a faster decomposition rate at a given temperature.
| Parameter | Value | Solvent | Reference |
| 10-Hour Half-Life Temperature (T₁₀) | 51 °C | Toluene | [1] |
| Activation Energy (Ea) | 117.8 kJ/mol | Not Specified | [1] |
Mechanism of Thermal Decomposition
The thermal decomposition of this compound is a unimolecular, first-order reaction. The process can be visualized as a two-step sequence:
-
Homolytic Cleavage: The azo linkage (-N=N-) in the this compound molecule breaks upon heating, releasing a molecule of nitrogen gas and forming two 2,4-dimethylvaleronitrile radicals.
-
Initiation: These highly reactive radicals then attack the vinyl group of a monomer molecule, forming a new, larger radical, which is the first step of the polymer chain propagation.
Experimental Protocols
Determination of Thermal Decomposition Characteristics by Differential Scanning Calorimetry (DSC)
Objective: To determine the exothermic decomposition profile and kinetic parameters of this compound.
Methodology:
-
Instrument: A Mettler DSC 821e or equivalent.
-
Sample Preparation: A sample of this compound (approximately 1.5–5 mg) is accurately weighed and hermetically sealed in a gold-plated crucible.[2]
-
Experimental Conditions:
-
Data Analysis: The resulting thermogram (heat flow vs. temperature) is analyzed to determine the onset temperature of decomposition, the peak exothermic temperature, and the total heat of decomposition (ΔH_d). Kinetic parameters such as the activation energy (Ea) can be calculated from the data obtained at different heating rates using methods like the Kissinger equation.
Initiator Efficiency
The initiator efficiency (f) is a critical factor that accounts for the fraction of radicals generated that actually initiate a polymer chain. Not all radicals produced from the decomposition of the initiator are successful in initiating polymerization. Some may undergo side reactions, such as recombination within the solvent cage.
Safety Considerations
This compound is a thermally sensitive material and should be handled with care. It is classified as a self-reactive substance and can undergo self-accelerating decomposition if not stored and handled at the recommended temperatures. It is important to consult the safety data sheet (SDS) for detailed information on storage, handling, and potential hazards.
References
A Technical Guide to the Thermal Decomposition Kinetics of 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN)
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the thermal decomposition kinetics of 2,2'-Azobis(2,4-dimethylvaleronitrile), commonly known as AMVN. A widely utilized oil-soluble azo initiator, AMVN is instrumental in free-radical polymerization reactions.[1] However, its thermal sensitivity necessitates a thorough understanding of its decomposition behavior for safe handling, storage, and effective process control.[2][3] This guide details the decomposition mechanism, summarizes key kinetic parameters, outlines experimental protocols for their determination, and discusses associated thermal hazards.
Decomposition Mechanism
The thermal decomposition of AMVN is a unimolecular, first-order reaction characterized by the cleavage of the central azo bond (–N=N–).[4] This rate-determining step is initiated by heat, leading to the liberation of nitrogen gas and the formation of two 2,4-dimethyl-4-cyanopentyl radicals.[4] These radicals are subsequently available to initiate polymerization or other chemical reactions.
The overall decomposition reaction is as follows:
References
- 1. V-65|CAS:4419-11-8|2,2'-Azobis(2,4-dimethylvaleronitrile)|ADVN|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2,2'-Azobis(2,4-dimethylvaleronitrile) | 4419-11-8 | Benchchem [benchchem.com]
V-58 Radical Initiator: A Technical Guide to Thermal Decomposition and Half-Life
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the thermal decomposition and half-life of the V-58 radical initiator, also known as VAm-110. This compound, with the chemical name 2,2'-Azobis(N-butyl-2-methylpropionamide), is an oil-soluble azo initiator utilized in various radical polymerization processes. A critical parameter for its effective use is its half-life (t½), the time required for 50% of the initiator to decompose at a specific temperature. This guide presents calculated half-life data at various temperatures, details the experimental protocol for determining these values, and illustrates the decomposition pathway.
Thermal Decomposition Kinetics and Half-Life Data
The thermal decomposition of azo initiators like this compound follows first-order kinetics. The rate of this decomposition is highly dependent on temperature and can be described by the Arrhenius equation:
k = A e(-Ea / RT)
where:
-
k is the rate constant
-
A is the pre-exponential or frequency factor
-
Ea is the activation energy
-
R is the universal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
The half-life (t½) is related to the rate constant (k) by the following equation for a first-order reaction:
t½ = ln(2) / k
For this compound (VAm-110), the manufacturer has determined the following Arrhenius parameters:
Using these parameters, the half-life of this compound at various temperatures has been calculated and is presented in the table below.
Table 1: Calculated Half-Life of this compound at Various Temperatures
| Temperature (°C) | Temperature (K) | Rate Constant, k (s⁻¹) | Half-Life (minutes) | Half-Life (hours) |
| 80 | 353.15 | 1.15 x 10⁻⁶ | 10049.5 | 167.5 |
| 90 | 363.15 | 4.33 x 10⁻⁶ | 2669.5 | 44.5 |
| 100 | 373.15 | 1.51 x 10⁻⁵ | 765.2 | 12.8 |
| 110 | 383.15 | 4.92 x 10⁻⁵ | 234.8 | 3.9 |
| 120 | 393.15 | 1.51 x 10⁻⁴ | 76.5 | 1.3 |
| 130 | 403.15 | 4.39 x 10⁻⁴ | 26.3 | 0.4 |
| 140 | 413.15 | 1.21 x 10⁻³ | 9.5 | 0.2 |
Note: The 10-hour half-life temperature for this compound is reported as 110°C in ethylbenzene.[1] The calculated values provide a more granular understanding of its temperature-dependent decomposition.
Experimental Protocol for Half-Life Determination
The following outlines a detailed methodology for the experimental determination of the half-life of an azo initiator like this compound. This protocol is based on established principles of chemical kinetics.
Objective: To determine the first-order rate constants and half-lives for the thermal decomposition of this compound at various temperatures and to calculate the Arrhenius parameters (Activation Energy, Ea, and Frequency Factor, A).
Materials and Equipment:
-
This compound (2,2'-Azobis(N-butyl-2-methylpropionamide))
-
High-purity, inert solvent (e.g., ethylbenzene, toluene)
-
Constant temperature bath or reaction block with precise temperature control (±0.1°C)
-
Reaction vessels (e.g., sealed ampoules or a jacketed reaction vessel with a condenser)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and UV detector, or a UV-Vis spectrophotometer
-
Volumetric flasks, pipettes, and syringes
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Experimental Setup:
-
Dispense aliquots of the this compound solution into several reaction vessels.
-
Purge the vessels with an inert gas to remove oxygen, which can interfere with the radical reactions, and securely seal them.
-
Place the vessels in the constant temperature bath set to the desired temperature.
-
-
Data Collection:
-
At regular time intervals, remove one reaction vessel from the bath and immediately quench the decomposition by cooling it in an ice bath.
-
Analyze the concentration of the remaining this compound in the sample using a pre-calibrated HPLC or UV-Vis spectrophotometric method. The disappearance of the azo group can be monitored by its characteristic UV absorbance.
-
Repeat this process for a duration sufficient to observe a significant decrease in the initiator concentration (ideally over at least two to three half-lives).
-
-
Kinetic Analysis:
-
The decomposition of this compound follows first-order kinetics. Therefore, a plot of the natural logarithm of the this compound concentration (ln[this compound]) versus time will yield a straight line.
-
The slope of this line is equal to the negative of the rate constant (-k).
-
Calculate the half-life at that temperature using the equation: t½ = ln(2) / k.
-
-
Determination of Arrhenius Parameters:
-
Repeat the experiment at a minimum of three to four different temperatures to obtain the rate constant (k) at each temperature.
-
To determine the activation energy (Ea) and frequency factor (A), plot the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T). This is known as an Arrhenius plot.
-
The Arrhenius equation can be rearranged into a linear form: ln k = -Ea/R * (1/T) + ln A.
-
The slope of the resulting straight line is -Ea/R, from which Ea can be calculated.
-
The y-intercept of the line is ln A, from which the frequency factor A can be determined.
-
Signaling Pathways and Experimental Workflows
The thermal decomposition of this compound is a unimolecular reaction that generates two carbon-centered radicals and a molecule of nitrogen gas. These radicals can then initiate polymerization or other radical-mediated reactions.
Caption: Thermal decomposition pathway of the this compound radical initiator.
The generated radicals are the active species that initiate the desired chemical transformations. The efficiency of this initiation is a key factor in the overall reaction kinetics and is influenced by solvent cage effects.
References
Unable to Identify Compound "V-58" and its Solubility Profile
A comprehensive search for publicly available data on a compound designated "V-58" has yielded no specific chemical entity, precluding the generation of a technical guide on its solubility in organic solvents.
Initial investigations across scientific databases and chemical repositories did not identify a registered compound with the designation "this compound." This suggests that "this compound" may be an internal, proprietary code used within a specific research institution or pharmaceutical company, and as such, its chemical structure and associated data, including solubility, are not in the public domain.
Without a definitive chemical structure, Chemical Abstracts Service (CAS) number, or a recognized scientific name, it is impossible to retrieve or compile the requested information. Solubility is a fundamental physicochemical property that is intrinsically linked to the molecular structure of a compound. Therefore, any discussion of its solubility, the experimental protocols for its determination, or its potential interactions in biological pathways would be purely speculative and scientifically unsound.
For the audience of researchers, scientists, and drug development professionals, providing accurate and verifiable data is paramount. In the absence of any concrete information on "this compound," any attempt to fulfill the request would lead to the generation of fabricated and misleading information.
To proceed with this request, it is essential that the user provide a specific and recognized identifier for the compound of interest. The following information would be necessary:
-
Chemical Name: The systematic name, preferably according to IUPAC nomenclature.
-
CAS Number: The unique numerical identifier assigned by the Chemical Abstracts Service.
-
Chemical Structure: A representation of the molecule, for instance, using the Simplified Molecular-Input Line-Entry System (SMILES).
Once a verifiable chemical identity is provided, a thorough literature search can be conducted to gather the required data on its solubility in common organic solvents, detail relevant experimental methodologies, and construct any pertinent diagrams.
Spectroscopic Properties of 2,2'-Azobis(2,4-dimethylvaleronitrile): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2'-Azobis(2,4-dimethylvaleronitrile), often abbreviated as ADVN or AMVN, is a widely utilized free-radical initiator in various chemical processes, most notably in polymerization reactions. Its efficacy as an initiator is intrinsically linked to its thermal and photochemical lability, which in turn is governed by its molecular structure. A thorough understanding of its spectroscopic properties is paramount for quality control, reaction monitoring, and for elucidating the mechanisms of the reactions it initiates. This guide provides a comprehensive overview of the spectroscopic characteristics of ADVN, detailed experimental protocols for its analysis, and a visualization of its key reactive pathway.
Data Presentation
The following tables summarize the expected quantitative data for the spectroscopic analysis of 2,2'-Azobis(2,4-dimethylvaleronitrile).
Table 1: UV-Vis Spectroscopic Data
| Parameter | Value | Solvent |
| λmax (n→π) | ~340-380 nm | Alkanes |
| Molar Absorptivity (ε) | Low | |
| λmax (π→π) | Below 250 nm | Alkanes |
| Molar Absorptivity (ε) | High |
Note: The n→π transition of the azo group is characteristically weak, while the π→π* transition is strong.*
Table 2: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| ~2960-2870 | C-H stretch (alkane) | Strong |
| ~2240 | C≡N stretch (nitrile) | Medium, Sharp |
| ~1470-1450 | C-H bend (alkane) | Medium |
| ~1370 | C-H bend (gem-dimethyl) | Medium |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | ~0.9-1.1 | Doublet | -CH(CH₃)₂ |
| ¹H | ~1.5-1.7 | Singlet | -C(CH₃)(CN)- |
| ¹H | ~1.8-2.0 | Multiplet | -CH₂- |
| ¹H | ~2.2-2.4 | Multiplet | -CH(CH₃)₂ |
| ¹³C | ~22-25 | -CH(CH₃)₂ | |
| ¹³C | ~25-30 | -C(CH₃)(CN)- | |
| ¹³C | ~30-35 | -CH(CH₃)₂ | |
| ¹³C | ~45-50 | -CH₂- | |
| ¹³C | ~70-75 | -C(CN)- | |
| ¹³C | ~120-125 | -C≡N |
Note: Chemical shifts are approximate and will vary depending on the solvent used.
Table 4: Mass Spectrometry Data
| m/z | Proposed Fragment |
| 248 | [M]⁺ (Molecular Ion) |
| 220 | [M - N₂]⁺ |
| 110 | [C₇H₁₂N]⁺ (2,4-dimethyl-2-cyanopentyl radical cation) |
| 69 | [C₅H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Experimental Protocols
UV-Vis Spectroscopy
Objective: To determine the absorption maxima (λmax) of 2,2'-Azobis(2,4-dimethylvaleronitrile).
Methodology:
-
Sample Preparation: Prepare a dilute solution of ADVN (approximately 10⁻⁴ to 10⁻⁵ M) in a UV-grade transparent solvent such as hexane or ethanol.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Sample Measurement: Fill a matched quartz cuvette with the prepared ADVN solution.
-
Data Acquisition: Scan the sample from 200 nm to 500 nm.
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Analysis: Identify the wavelengths of maximum absorbance (λmax) corresponding to the n→π* and π→π* transitions.
Infrared (IR) Spectroscopy
Objective: To identify the characteristic functional groups present in 2,2'-Azobis(2,4-dimethylvaleronitrile).
Methodology (Attenuated Total Reflectance - ATR):
-
Sample Preparation: Place a small amount of the solid ADVN sample directly onto the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Background Scan: Perform a background scan with a clean, empty ATR crystal.
-
Sample Scan: Apply pressure to the sample to ensure good contact with the crystal and collect the spectrum.
-
Data Acquisition: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Analysis: Identify the characteristic absorption bands, paying close attention to the nitrile (C≡N) and alkane (C-H) stretching and bending regions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of 2,2'-Azobis(2,4-dimethylvaleronitrile).
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of ADVN in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the proton NMR spectrum.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. A proton-decoupled sequence is standard.
-
Analysis: Integrate the ¹H NMR signals to determine proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule.
Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of 2,2'-Azobis(2,4-dimethylvaleronitrile).
Methodology (Electron Ionization - EI):
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum.
-
Analysis: Identify the molecular ion peak ([M]⁺) to confirm the molecular weight. Analyze the fragmentation pattern to identify characteristic fragment ions, which provides structural information.
Mandatory Visualization
Thermal Decomposition of 2,2'-Azobis(2,4-dimethylvaleronitrile)
The primary chemical process of interest for ADVN is its thermal decomposition to generate free radicals. This process is the basis for its function as a polymerization initiator.
Caption: Thermal decomposition pathway of ADVN to form free radicals and initiate polymerization.
Experimental Workflow for Spectroscopic Analysis
This workflow outlines the logical sequence of spectroscopic techniques typically employed for the comprehensive characterization of a chemical compound like ADVN.
V-58 safety data sheet and handling precautions.
To provide a comprehensive and accurate technical guide on the safety and handling of "V-58," it is crucial to first identify the specific chemical compound to which this identifier refers. "this compound" is not a universally recognized chemical name and may be a product code or internal designation that varies between manufacturers.
For the safety of researchers, scientists, and drug development professionals, it is imperative to consult the correct Safety Data Sheet (SDS). Therefore, please specify the exact chemical name or, preferably, the CAS (Chemical Abstracts Service) number for the substance you are referring to as "this compound".
Once you provide the precise chemical identity, a detailed technical guide will be generated, including:
-
Safety Data Sheet Summary: A thorough overview of the hazards, safe handling procedures, and emergency measures.
-
Physicochemical Properties: A tabular presentation of key quantitative data.
-
Handling and Storage Protocols: Detailed procedures for safe laboratory use.
-
Experimental Workflow Diagrams: Visual representations of common experimental setups using this compound, rendered in Graphviz.
Your specific input will ensure the information provided is accurate, relevant, and directly applicable to your research needs.
An In-depth Technical Guide to the Discovery and Synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2'-Azobis(2,4-dimethylvaleronitrile), commonly abbreviated as ADVN, is a widely utilized lipophilic azo compound primarily employed as a free-radical initiator in polymerization reactions. Its thermal decomposition at a relatively low temperature makes it a suitable initiator for various vinyl monomers. This technical guide provides a comprehensive overview of the discovery and key synthetic routes for ADVN, with a focus on detailed experimental protocols and comparative quantitative data. The document also includes graphical representations of the synthetic pathways to facilitate a deeper understanding of the chemical processes involved.
Discovery and Historical Context
The precise first synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile) is not easily traced to a single seminal publication. However, its development is closely linked to the broader exploration of azo compounds as polymerization initiators in the mid-20th century. Early patents and chemical literature reveal a focus on developing azo initiators with varying decomposition temperatures and solubilities to cater to different polymerization systems.
Key advancements in the synthesis of related azobisvaleronitriles are documented in patents from the 1960s and 1970s. For instance, a 1973 patent describes a method for preparing azobisvaleronitriles, including ADVN, by reacting a ketone with a hydrazine and a cyanide compound, followed by oxidation[1]. This method laid the groundwork for one of the primary industrial production routes. Subsequent patents, such as a Japanese patent from 1976, focused on the separation of different isomers of ADVN, specifically the low and high melting point isomers, to improve its solubility and performance as a polymerization initiator[2]. These developments highlight the ongoing efforts to refine the synthesis and properties of ADVN for commercial applications.
Synthetic Routes
Two primary synthetic routes have been established for the preparation of 2,2'-Azobis(2,4-dimethylvaleronitrile). The first route begins with the reaction of methyl isobutyl ketone and hydrazine, while the second, and more common, route involves the oxidative coupling of 2-amino-2,4-dimethylvaleronitrile.
Synthesis from Methyl Isobutyl Ketone and Hydrazine
This route involves a multi-step process that begins with the condensation of methyl isobutyl ketone with hydrazine hydrate to form an azine intermediate. This intermediate is then cyanated using hydrogen cyanide to produce 2,2'-hydrazobis(2,4-dimethylvaleronitrile), which is subsequently oxidized to yield ADVN.
Logical Flow of Synthesis from Methyl Isobutyl Ketone:
Caption: Synthesis of ADVN from Methyl Isobutyl Ketone.
Synthesis via Oxidative Coupling of 2-Amino-2,4-dimethylvaleronitrile
This is a more direct and widely used method for the synthesis of ADVN. It involves the oxidation of 2-amino-2,4-dimethylvaleronitrile using an oxidizing agent such as sodium hypochlorite or calcium hypochlorite. The reaction is typically carried out in an aqueous medium, and phase transfer catalysts can be employed to improve reaction efficiency.
Logical Flow of Oxidative Coupling Synthesis:
Caption: Oxidative Coupling Synthesis of ADVN.
Experimental Protocols
The following sections provide detailed experimental methodologies for the key synthetic routes described above.
Protocol 1: Synthesis of ADVN from Methyl Isobutyl Ketone and Hydrazine
This protocol is based on the method described in US Patent 3,775,395[1].
Step 1: Synthesis of 2,2'-Hydrazobis(2,4-dimethylvaleronitrile)
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In a reactor equipped with a stirrer and a cooling device, place 100 parts of water, 100 parts of methyl isobutyl ketone, and 31.2 parts of 80% hydrazine hydrate.
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Stir the mixture vigorously for approximately 1 hour to form an emulsion.
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Add 1 part of sodium bicarbonate to the mixture.
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While maintaining the temperature between 6 and 8°C by external cooling, slowly add 367 parts of an aqueous solution of sodium cyanide.
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Subsequently, add 98 parts of 50% sulfuric acid dropwise while ensuring the temperature remains within the specified range.
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After the addition is complete, raise the temperature of the reactor to 20°C and let the mixture stand for about 100 hours to allow for the crystallization of the hydrazo compound.
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Filter the crystalline product and wash it three times with water.
Step 2: Oxidation to 2,2'-Azobis(2,4-dimethylvaleronitrile)
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Place the washed hydrazo compound in 300 parts of water in a reactor and maintain the temperature between 5 and 10°C with stirring.
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Introduce chlorine gas into the suspension to oxidize the hydrazo compound.
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Continue the reaction until the oxidation is complete.
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Filter the resulting white crystals of 2,2'-Azobis(2,4-dimethylvaleronitrile) and wash with cold water.
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Dry the product under vacuum.
Protocol 2: Synthesis of ADVN via Oxidative Coupling with Sodium Hypochlorite
This protocol is based on an improved production process described by Guidechem.
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In a 1000 ml three-neck flask equipped with a stirrer, dropping funnel, and thermometer, add 570 ml of an aqueous sodium hypochlorite solution (with an effective chlorine content of 12% and free alkali at 30g/l).
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Add 0.5 g of sodium bromide and 1 g of octadecyltrimethylammonium chloride (as a phase transfer catalyst) to the flask.
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Stir the mixture for 1 hour to ensure complete dispersion.
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Under an inert atmosphere (e.g., nitrogen), add 100 ml of 2-amino-2,4-dimethylvaleronitrile (70% content) dropwise into the flask.
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Control the reaction temperature between 5 and 10°C during the addition.
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After the addition is complete, continue to stir the reaction mixture for 1 hour.
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Filter the resulting precipitate directly without adjusting the pH.
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Wash the filter cake with water and dry to obtain the crude product.
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The crude 2,2'-Azobis(2,4-dimethyl)valeronitrile can be further purified by recrystallization.
Quantitative Data
The following table summarizes the available quantitative data for the synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile).
| Synthesis Route | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| From Methyl Isobutyl Ketone | Methyl Isobutyl Ketone, Hydrazine Hydrate, NaCN, H₂SO₄, Cl₂ | Multi-step, low temperature | 95.2 | >98 | US Patent 3,775,395[1] |
| Oxidative Coupling | 2-Amino-2,4-dimethylvaleronitrile, NaOCl, Phase Transfer Catalyst | 5-10°C, 1 hour | Not specified | Not specified | Guidechem |
| Oxidative Coupling | 2-Amino-4-methoxy-2,4-dimethylpentanonitrile, Ca(OCl)₂ | -10 to 10°C | Not specified | 97.7 | PrepChem.com[3] |
Characterization Data
Conclusion
The synthesis of 2,2'-Azobis(2,4-dimethylvaleronitrile) is well-established through two primary routes. The method starting from methyl isobutyl ketone and hydrazine is a multi-step process that can achieve high yields and purity. The oxidative coupling of 2-amino-2,4-dimethylvaleronitrile offers a more direct pathway to the final product. The choice of synthetic route often depends on the availability of starting materials, desired scale of production, and safety considerations. Further research into the detailed characterization and optimization of these synthetic protocols can continue to enhance the efficiency and applicability of this important polymerization initiator.
References
In-Depth Technical Guide to Free Radical Generation from V-58 Decomposition
For Researchers, Scientists, and Drug Development Professionals
Introduction
The azo initiator V-58, chemically known as 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH), is a water-soluble compound widely utilized in various research and industrial applications for the controlled generation of free radicals. Its thermal decomposition in aqueous solutions produces carbon-centered radicals at a predictable rate, making it an invaluable tool in studies of oxidative stress, polymerization kinetics, and antioxidant efficacy. This guide provides a comprehensive overview of the decomposition of this compound, including its kinetics, the nature of the radicals generated, and detailed experimental protocols for its study.
Decomposition Mechanism of this compound
The thermal decomposition of this compound proceeds via the homolytic cleavage of the carbon-nitrogen bonds flanking the azo group (-N=N-). This process results in the liberation of a stable nitrogen molecule (N₂) and the formation of two identical carbon-centered 2-amidinopropane radicals.
Reaction Scheme:
In the presence of molecular oxygen, these primary carbon-centered radicals rapidly react to form peroxyl radicals (ROO•), which are key reactive oxygen species in many biological and chemical systems.
Kinetics of this compound Decomposition
The thermal decomposition of this compound follows first-order kinetics, meaning the rate of decomposition is directly proportional to the concentration of this compound. The rate of this decomposition is highly dependent on temperature.
Quantitative Decomposition Data
The following table summarizes the key kinetic parameters for the thermal decomposition of this compound in aqueous solutions.
| Temperature (°C) | Decomposition Rate Constant (k_d) (s⁻¹) | Half-life (t₁/₂) (hours) |
| 37 | - | ~175 |
| 40 | 2.1 x 10⁻⁶ | - |
Note: The decomposition rate of this compound has been observed to be largely independent of pH in aqueous solutions.
Arrhenius Analysis
The temperature dependence of the decomposition rate constant can be described by the Arrhenius equation:
k = A * exp(-Ea / RT)
where:
-
k is the rate constant
-
A is the pre-exponential factor
-
Ea is the activation energy
-
R is the ideal gas constant (8.314 J/mol·K)
-
T is the absolute temperature in Kelvin
An activation energy of 137 kJ/mol has been reported for the decomposition of this compound in the temperature range of 20-50°C[1]. This value allows for the prediction of the decomposition rate constant and half-life at various temperatures within this range.
Experimental Protocols
Determination of Decomposition Kinetics using UV-Vis Spectrophotometry
This protocol outlines a method to monitor the decomposition of this compound by measuring the decrease in its absorbance over time. This compound exhibits an absorbance maximum in the ultraviolet region.
Materials:
-
This compound (AAPH)
-
Phosphate-buffered saline (PBS) or other suitable aqueous buffer
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvettes
Procedure:
-
Preparation of this compound Solution: Prepare a stock solution of this compound in the desired buffer (e.g., 10 mM in PBS). The final concentration should be chosen to give an initial absorbance in the optimal range of the spectrophotometer (typically 0.5 - 1.5 AU).
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance for this compound (determined by an initial scan). Set the temperature of the cuvette holder to the desired experimental temperature.
-
Measurement: a. Blank the spectrophotometer with the buffer solution. b. Add the this compound solution to the cuvette and immediately start recording the absorbance at regular time intervals. c. Continue data collection for a period sufficient to observe a significant decrease in absorbance (ideally for at least two half-lives).
-
Data Analysis: a. The natural logarithm of the absorbance (ln(A)) is plotted against time. b. For a first-order reaction, this plot will yield a straight line. c. The slope of this line is equal to the negative of the decomposition rate constant (-k_d). d. The half-life (t₁/₂) can be calculated using the equation: t₁/₂ = 0.693 / k_d.
Analysis of this compound and its Decomposition Products by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the separation and quantification of this compound and its degradation products.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase:
-
A gradient of an aqueous buffer (e.g., 20 mM ammonium formate) and an organic solvent (e.g., methanol or acetonitrile) is typically used. The specific gradient will depend on the column and the specific products being analyzed.
Procedure:
-
Sample Preparation: a. Incubate a solution of this compound at the desired temperature for a specific time. b. At various time points, withdraw aliquots of the solution. c. If necessary, dilute the samples with the initial mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Analysis: a. Equilibrate the HPLC column with the initial mobile phase. b. Inject the prepared sample onto the column. c. Run the gradient program to separate the components. d. Monitor the elution of the compounds using the UV detector at a suitable wavelength (e.g., the absorbance maximum of this compound).
-
Quantification: a. Create a calibration curve by injecting known concentrations of a this compound standard. b. The concentration of this compound in the experimental samples can be determined by comparing their peak areas to the calibration curve. c. The decrease in the this compound peak area over time can be used to calculate the decomposition kinetics.
Visualization of this compound Decomposition Pathway
The following diagram illustrates the thermal decomposition of this compound and the subsequent formation of peroxyl radicals in the presence of oxygen.
Caption: Thermal decomposition of this compound to generate free radicals.
Conclusion
This compound is a versatile and well-characterized source of free radicals for a wide range of scientific investigations. Understanding its decomposition kinetics and the nature of the radicals it produces is crucial for the proper design and interpretation of experiments in fields such as drug development, materials science, and biomedical research. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively study the decomposition of this compound and harness its properties for their specific applications.
References
Technical Guide: V58 - A Novel Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical identifiers, biological activity, and putative mechanism of action of V58, a potent kinase inhibitor with potential applications in oncology.
Chemical Identity and Properties
V58 is a synthetic organic molecule belonging to the N-trisubstituted pyrimidine class of compounds. Its chemical structure and identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | phenyl 2-[[4-[4-(dimethylamino)piperidin-1-yl]-2-methoxy-phenyl]amino]-4-(1H-indol-3-yl)pyrimidine-5-carboxylate |
| CAS Number | Not explicitly assigned in public databases. |
| Molecular Formula | C39H39N7O3 |
| Molecular Weight | 665.78 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)N(C)C2CCN(CC2)C)NC3=NC=C(C(=C3)C(=O)OC4=CC=CC=C4)C5=CNC6=CC=CC=C65 |
| InChI Key | InChIKey=... (Not readily available) |
| PDB Ligand ID | V58[1] |
Biological Activity and Quantitative Data
V58 has been identified as a potent inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. The following table summarizes the available quantitative data for a closely related analog from the same chemical series, which provides an indication of the potency of this class of compounds.
| Compound ID | Target | Assay Type | IC50 (nM) |
| Compound 20 | RET | In vitro kinase assay | 18.68 ± 2.71 |
| Compound 20 | RET V804M | In vitro kinase assay | 18.68 ± 2.71 |
Data for Compound 20, a closely related N-trisubstituted pyrimidine derivative.
Experimental Protocols
The following sections detail the generalized experimental protocols for the synthesis and biological evaluation of V58 and related N-trisubstituted pyrimidine derivatives.
General Synthesis Protocol
The synthesis of N-trisubstituted pyrimidine derivatives, including V58, typically involves a multi-step process. A generalized synthetic route is outlined below:
Step 1: Introduction of the first substituent. 2,6-dichloropyrimidine is reacted with a primary amine to introduce the first substituent at the C2 position.
Step 2: Nucleophilic aromatic substitution. The resulting intermediate is then subjected to a nucleophilic aromatic substitution with a substituted aniline to introduce the second substituent at the C4 position.
Step 3: Suzuki coupling. The final indole moiety is introduced at the C6 position via a Suzuki coupling reaction with the corresponding indole boronic acid derivative.
Step 4: Purification. The final product is purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.
In Vitro Kinase Inhibition Assay
The inhibitory activity of V58 and its analogs against RET kinase is determined using an in vitro kinase assay.
Reagents:
-
Recombinant human RET kinase
-
Kinase substrate (e.g., a synthetic peptide)
-
ATP (Adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compound (V58)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
Procedure:
-
The test compound is serially diluted to various concentrations.
-
The recombinant RET kinase and the substrate are added to the wells of a microplate.
-
The test compound is added to the respective wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at room temperature for a specified period (e.g., 60 minutes).
-
The reaction is stopped, and the remaining ATP or the generated ADP is quantified using a detection reagent.
-
The luminescence or fluorescence signal is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
Mechanism of Action and Signaling Pathway
V58 is a type I kinase inhibitor, meaning it binds to the active, ATP-binding conformation of the RET kinase. By occupying the ATP-binding pocket, V58 prevents the phosphorylation of downstream substrates, thereby inhibiting the activation of the RET signaling pathway.
The RET signaling pathway plays a crucial role in cell proliferation, survival, and differentiation. Aberrant activation of this pathway due to mutations or fusions of the RET gene is a known driver in several types of cancer, including thyroid and lung cancers.
Pathway Description:
-
Ligand Binding: Glial cell line-derived neurotrophic factor (GDNF) family ligands bind to their specific GFRα co-receptors.
-
Receptor Dimerization and Activation: This complex then brings two RET molecules together, leading to their dimerization and autophosphorylation, which activates the kinase domain.
-
Downstream Signaling: Activated RET phosphorylates various intracellular substrates, initiating multiple downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.
-
Cellular Response: These pathways converge on the nucleus to regulate gene expression, ultimately controlling cellular processes such as proliferation, survival, and differentiation.
-
Inhibition by V58: V58 binds to the ATP-binding site of the RET kinase, preventing its autophosphorylation and the subsequent activation of downstream signaling pathways. This leads to the inhibition of cancer cell growth and survival in RET-driven malignancies.
References
Methodological & Application
Application Notes and Protocols: Low-Temperature Polymerization of Acrylates Using V-50 Initiator
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the low-temperature free-radical polymerization of acrylate monomers utilizing the water-soluble azo initiator V-50 (2,2'-Azobis(2-methylpropionamidine)dihydrochloride). This initiator is particularly suited for polymerizations conducted at moderate temperatures, offering an alternative to higher temperature methods or redox initiation systems. The protocols outlined below are designed to be adaptable for various acrylate monomers, enabling the synthesis of polymers with controlled molecular weights and narrow polydispersity, which is often critical in applications such as drug delivery systems and biomedical materials.
Introduction to V-50 Initiator
V-50 is a water-soluble azo initiator that thermally decomposes to generate free radicals, which subsequently initiate polymerization. A key characteristic of V-50 is its 10-hour half-life temperature of 56°C in water. This property allows for efficient radical generation at temperatures significantly lower than those required for more common initiators like AIBN (Azobisisobutyronitrile), making it ideal for the polymerization of temperature-sensitive monomers or for applications where precise temperature control is crucial.
Data Presentation
The following table summarizes representative data for the polymerization of n-butyl acrylate in 1,4-dioxane using V-50 at 60°C. These results demonstrate the effect of initiator concentration on the final polymer properties.
| Experiment ID | Monomer Concentration (mol/L) | Initiator Concentration (mol/L) | Polymerization Time (h) | Monomer Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| LTA-1 | 2.0 | 0.01 | 6 | 85 | 45,000 | 1.8 |
| LTA-2 | 2.0 | 0.02 | 6 | 92 | 28,000 | 1.7 |
| LTA-3 | 2.0 | 0.04 | 6 | 95 | 15,000 | 1.6 |
Note: The data presented in this table are representative and may vary based on specific experimental conditions, monomer purity, and solvent choice.
Experimental Protocols
1. Materials and Reagents:
-
Acrylate Monomer (e.g., n-butyl acrylate, ethyl acrylate, etc.) - Inhibitor removed prior to use.
-
V-50 (2,2'-Azobis(2-methylpropionamidine)dihydrochloride) Initiator
-
Solvent (e.g., 1,4-dioxane, dimethylformamide (DMF), water) - Anhydrous and deoxygenated.
-
Nitrogen or Argon gas (high purity)
-
Standard laboratory glassware (Schlenk flask, condenser, magnetic stirrer)
-
Constant temperature oil bath or heating mantle with a temperature controller.
2. Protocol for Low-Temperature Solution Polymerization of n-Butyl Acrylate:
This protocol describes a typical solution polymerization of n-butyl acrylate using V-50 as the initiator.
-
Monomer Preparation: To remove the inhibitor (e.g., hydroquinone monomethyl ether), pass the n-butyl acrylate through a column of basic alumina.
-
Reaction Setup:
-
Assemble a Schlenk flask equipped with a magnetic stir bar and a condenser.
-
Purge the entire system with dry nitrogen or argon for 15-20 minutes to create an inert atmosphere.
-
-
Reagent Addition:
-
In the sealed Schlenk flask, add the desired amount of deoxygenated solvent (e.g., 1,4-dioxane).
-
Add the purified n-butyl acrylate monomer to the solvent to achieve the desired concentration (e.g., 2.0 mol/L).
-
Add the calculated amount of V-50 initiator (e.g., for a monomer to initiator ratio of 200:1).
-
-
Polymerization:
-
Immerse the Schlenk flask in a pre-heated oil bath set to the desired reaction temperature (e.g., 60°C).
-
Stir the reaction mixture at a constant rate throughout the polymerization.
-
Allow the polymerization to proceed for the desired duration (e.g., 6 hours). Samples can be taken periodically via a degassed syringe to monitor monomer conversion by techniques such as ¹H NMR or gas chromatography.
-
-
Termination and Polymer Isolation:
-
To quench the reaction, cool the flask in an ice bath and expose the mixture to air.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold methanol).
-
Collect the precipitated polymer by filtration.
-
Wash the polymer with fresh non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40°C) to a constant weight.
-
3. Characterization of the Resulting Polymer:
-
Monomer Conversion: Determined by gravimetry (comparing the mass of the dried polymer to the initial mass of the monomer) or spectroscopic methods (¹H NMR) by comparing the integration of monomer vinyl peaks to polymer backbone peaks.
-
Molecular Weight (Mn) and Polydispersity Index (PDI): Determined by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC) using appropriate standards (e.g., polystyrene or poly(methyl methacrylate)) for calibration.
Visualizations
Below are diagrams illustrating the key processes involved in the low-temperature polymerization of acrylates using V-50.
Application Notes and Protocols: Suspension Polymerization of Vinyl Chloride with V-58 Initiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suspension polymerization is a widely employed industrial process for the production of Polyvinyl Chloride (PVC). This method involves dispersing vinyl chloride monomer (VCM) droplets in an aqueous phase, where an oil-soluble initiator triggers polymerization within each droplet. This document provides a detailed protocol for the suspension polymerization of vinyl chloride using 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-58) as the free radical initiator. This compound is an azo initiator known for its specific decomposition characteristics, which influence the reaction kinetics and final polymer properties.
The process of free radical polymerization of vinyl chloride proceeds through three main stages: initiation, propagation, and termination.[1][2][3]
-
Initiation: The process begins with the thermal decomposition of an initiator, such as an organic peroxide or an azo compound, to generate free radicals.[2][4] These highly reactive species then attack the double bond of a vinyl chloride monomer, initiating the polymer chain.[4]
-
Propagation: The newly formed radical adds to another vinyl chloride monomer, extending the polymer chain and creating a new radical at the end.[4] This chain reaction continues, rapidly increasing the molecular weight of the polymer.
-
Termination: The growth of the polymer chain is concluded when two radical ends combine or through a process called disproportionation.[4]
This document will outline the necessary materials, equipment, and a step-by-step procedure for carrying out the suspension polymerization of vinyl chloride with this compound. It also includes data on the expected outcomes and diagrams to illustrate the experimental workflow and reaction mechanism.
Materials and Equipment
| Materials | Grade | Supplier | Notes |
| Vinyl Chloride Monomer (VCM) | Polymerization Grade (≥99.9% purity) | e.g., Sigma-Aldrich, various industrial suppliers | Highly flammable and carcinogenic; handle with extreme caution in a well-ventilated fume hood. |
| 2,2'-Azobis(2,4-dimethylvaleronitrile) (this compound) | ≥98% | e.g., Wako Chemicals, Sigma-Aldrich | Oil-soluble initiator. |
| Polyvinyl Alcohol (PVA) | 87-89% hydrolyzed, medium molecular weight | e.g., Sigma-Aldrich | Suspending agent (stabilizer). |
| Deionized Water | High Purity | Laboratory Supply | Continuous phase. |
| Nitrogen (N₂) | High Purity (≥99.99%) | Industrial Gas Supplier | For deoxygenating the reactor. |
| Equipment | Specifications | Purpose |
| Jacketed Glass or Stainless Steel Reactor | 1-5 L capacity, equipped with a mechanical stirrer, thermocouple, reflux condenser, and ports for charging reactants and purging with nitrogen. | Polymerization vessel. |
| Mechanical Stirrer | Capable of maintaining constant agitation speed (e.g., 200-600 rpm). | To maintain the monomer suspension. |
| Heating/Cooling Circulator | To control the temperature of the reactor jacket. | Temperature regulation of the polymerization reaction. |
| Pressure Gauge | To monitor the pressure inside the reactor. | Safety and process monitoring. |
| Vacuum Pump | For deoxygenating the reactor. | Removal of oxygen which inhibits polymerization. |
| Buchner Funnel and Filter Paper | For separating the polymer beads from the aqueous phase. | Product isolation. |
| Drying Oven | For drying the final PVC product. | Removal of residual water. |
Experimental Protocol
Reactor Preparation
-
Ensure the reactor is clean, dry, and properly assembled.
-
Charge the reactor with deionized water. The typical water-to-monomer ratio by weight is between 1:1 and 2:1.
-
Add the suspending agent, polyvinyl alcohol (PVA), to the water. A typical concentration is 0.5-1.5% by weight based on the monomer.
-
Seal the reactor and begin stirring at a constant rate (e.g., 400 rpm) to dissolve the PVA.
-
Purge the reactor with nitrogen for at least 30 minutes to remove dissolved oxygen. A vacuum/nitrogen purge cycle can also be employed for more effective oxygen removal.
Initiator and Monomer Charging
-
In a separate, suitable container, dissolve the this compound initiator in the vinyl chloride monomer. The concentration of this compound will influence the molecular weight of the resulting PVC; a typical starting concentration is 0.05-0.2% by weight based on the monomer.
-
Carefully charge the VCM/V-58 solution to the sealed and deoxygenated reactor. This should be done in a way that minimizes the introduction of air.
-
Once the monomer is charged, ensure the reactor is sealed and continue stirring to form a stable suspension of VCM droplets in the water.
Polymerization Reaction
-
Begin heating the reactor to the desired polymerization temperature. The selection of temperature is critical and is related to the half-life of the this compound initiator. A common temperature for vinyl chloride suspension polymerization is in the range of 50-70°C. The 10-hour half-life temperature of an initiator is a common reference point for selecting the polymerization temperature.[5]
-
Monitor the reaction temperature and pressure closely. The polymerization of vinyl chloride is an exothermic reaction, and the cooling system should be used to maintain a constant temperature.[6]
-
The polymerization is typically allowed to proceed for several hours until a specific pressure drop is observed, which indicates a high level of monomer to polymer conversion (typically 80-90%).[6]
Termination and Product Recovery
-
Once the desired conversion is reached, cool the reactor to stop the polymerization.
-
Vent any unreacted vinyl chloride monomer to a safe and environmentally approved recovery system.
-
Open the reactor and discharge the PVC slurry.
-
Filter the slurry using a Buchner funnel to separate the PVC beads from the water.
-
Wash the collected PVC beads with deionized water to remove any residual suspending agent.
-
Dry the PVC beads in an oven at a temperature below the glass transition temperature of PVC (around 80°C), for instance at 50-60°C, until a constant weight is achieved.
Data Presentation
The following table summarizes the expected influence of key experimental parameters on the properties of the resulting PVC. The exact values will depend on the specific conditions and equipment used.
| Parameter | Condition | Effect on Molecular Weight | Effect on Particle Size |
| Initiator (this compound) Concentration | Increasing | Decrease | May decrease slightly |
| Polymerization Temperature | Increasing | Decrease | May decrease slightly |
| Stirring Speed | Increasing | Minimal | Decrease |
| Suspending Agent (PVA) Concentration | Increasing | Minimal | Decrease |
Mandatory Visualizations
Signaling Pathway (Reaction Mechanism)
Caption: Free radical polymerization mechanism of vinyl chloride.
Experimental Workflow
Caption: Workflow for suspension polymerization of vinyl chloride.
References
- 1. brainly.in [brainly.in]
- 2. What Is Free Radical Polymerization? How PVC and PS Are Made [eureka.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Azo polymerization initiator | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 6. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
Application Notes and Protocols for V-58 Initiated Solution Polymerization of Styrene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of V-58 (2,2'-Azobis(2,4-dimethylvaleronitrile)) as a thermal initiator for the solution polymerization of styrene. This document is intended for professionals in research and development who require precise control over polymerization processes to produce polystyrene with specific molecular characteristics.
Introduction to this compound Initiator
This compound is an oil-soluble azo initiator that thermally decomposes to generate free radicals, which subsequently initiate polymerization. A key characteristic of this compound is its relatively low decomposition temperature, with a 10-hour half-life at 51°C in a toluene solution. This allows for the initiation of polymerization at milder conditions compared to higher temperature initiators like azobisisobutyronitrile (AIBN). This compound is soluble in a variety of organic solvents, including toluene, benzene, acetone, and methanol, making it a versatile initiator for solution polymerization.
The thermal decomposition of this compound follows first-order kinetics and involves the homolytic cleavage of the carbon-nitrogen bonds adjacent to the azo group (–N=N–). This process yields two 2,4-dimethylvaleronitrile radicals and a molecule of nitrogen gas. These highly reactive radicals are effective in initiating the polymerization of vinyl monomers such as styrene. The activation energy for the decomposition of this compound is approximately 117.8 kJ/mol.
Solution Polymerization of Styrene
Solution polymerization is a widely used technique where the monomer and initiator are dissolved in a suitable solvent. This method offers several advantages, including effective heat dissipation and control over the reaction viscosity, which can be challenging in bulk polymerization. The choice of solvent is critical as it can influence the rate of polymerization and the properties of the resulting polymer. Toluene is a commonly used solvent for the solution polymerization of styrene due to its good solubility for both the monomer and the resulting polystyrene.
The overall process of free-radical polymerization of styrene consists of three main stages: initiation, propagation, and termination.[1]
-
Initiation: The process begins with the thermal decomposition of the this compound initiator to form primary free radicals. These radicals then react with styrene monomers to create an initiated monomer radical.
-
Propagation: The newly formed monomer radical adds to another styrene monomer, and this process repeats, leading to the growth of a polymer chain.
-
Termination: The growth of the polymer chain is halted when two radical chain ends react with each other, either by combination or disproportionation.
The molecular weight and polydispersity of the resulting polystyrene can be controlled by adjusting the reaction parameters, such as the concentrations of the monomer and initiator, the reaction temperature, and the polymerization time.
Experimental Protocols
The following section provides a detailed protocol for a typical solution polymerization of styrene using this compound as the initiator.
Materials and Reagents
-
Styrene (monomer): Reagent grade, inhibitor removed prior to use (e.g., by washing with an aqueous NaOH solution followed by distillation under reduced pressure).
-
This compound (2,2'-Azobis(2,4-dimethylvaleronitrile)) (initiator): As received.
-
Toluene (solvent): Anhydrous, reagent grade.
-
Methanol (non-solvent for precipitation): Reagent grade.
-
Nitrogen or Argon gas: High purity, for creating an inert atmosphere.
Equipment
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller
-
Schlenk line or nitrogen/argon inlet
-
Thermometer or thermocouple
-
Glassware for precipitation and filtration (beakers, Büchner funnel, filter paper)
-
Vacuum oven
Experimental Workflow
The following diagram illustrates the general workflow for the solution polymerization of styrene initiated by this compound.
Detailed Polymerization Procedure
-
Preparation:
-
Purify the styrene monomer by passing it through a column of basic alumina to remove the inhibitor.
-
Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen or argon.
-
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a thermometer, and a nitrogen/argon inlet.
-
In the flask, dissolve the desired amount of styrene and this compound in toluene. A typical starting point is a monomer-to-solvent volume ratio of 1:1.
-
-
Degassing:
-
To remove dissolved oxygen, which can inhibit free-radical polymerization, degas the reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling a gentle stream of nitrogen or argon through the solution for at least 30 minutes.
-
-
Polymerization:
-
Immerse the flask in a preheated oil bath or heating mantle set to the desired reaction temperature (e.g., 60-80°C).
-
Maintain a positive pressure of inert gas throughout the reaction.
-
Stir the reaction mixture at a constant rate for the specified duration. The reaction time will influence the monomer conversion and the molecular weight of the polymer.
-
-
Work-up:
-
After the desired reaction time, cool the flask to room temperature.
-
Slowly pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polystyrene to precipitate.
-
Collect the precipitated polymer by vacuum filtration using a Büchner funnel.
-
Wash the polymer with fresh methanol to remove any unreacted monomer, initiator residues, and solvent.
-
Dry the collected polystyrene in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
-
Data Presentation: Expected Results
The following table summarizes hypothetical experimental data for the solution polymerization of styrene with this compound under different conditions. This data is for illustrative purposes to demonstrate the effect of initiator concentration and temperature on the polymerization outcome.
| Experiment | [Styrene] (mol/L) | [this compound] (mmol/L) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |
| 1 | 4.35 | 10 | Toluene | 60 | 6 | 45 | 85,000 | 161,500 | 1.90 |
| 2 | 4.35 | 20 | Toluene | 60 | 6 | 55 | 55,000 | 107,250 | 1.95 |
| 3 | 4.35 | 10 | Toluene | 70 | 4 | 60 | 70,000 | 136,500 | 1.95 |
| 4 | 4.35 | 20 | Toluene | 70 | 4 | 70 | 45,000 | 90,000 | 2.00 |
Note: The data in this table is hypothetical and serves as an example. Actual results will vary based on specific experimental conditions.
Relationship between Reaction Parameters and Polymer Properties
The following diagram illustrates the logical relationships between key experimental parameters and the resulting polymer properties in the solution polymerization of styrene.
Safety and Handling
-
Styrene Monomer: Styrene is a flammable liquid and should be handled in a well-ventilated fume hood.[2] It can cause skin and eye irritation.[3] Chronic exposure may have more severe health effects.[3] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound Initiator: Azo initiators can be thermally unstable and may decompose exothermically if stored improperly or subjected to heat. Store this compound in a cool, dark place, away from heat sources and incompatible materials. Consult the Safety Data Sheet (SDS) for detailed handling and storage information.
-
General Precautions: The polymerization of styrene is an exothermic reaction. For larger-scale reactions, ensure adequate cooling and temperature monitoring to prevent a runaway reaction.
By following these protocols and considering the relationships between reaction parameters and polymer properties, researchers can effectively utilize this compound for the controlled solution polymerization of styrene to synthesize polystyrene with desired characteristics for a wide range of applications.
References
Application of Azo Initiators in Block Copolymer Synthesis: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of well-defined block copolymers is of paramount importance in the fields of materials science and drug delivery. These macromolecules, composed of two or more distinct polymer chains linked covalently, can self-assemble into a variety of nanostructures, making them ideal for applications such as drug encapsulation, targeted delivery, and responsive materials. Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are powerful methods for synthesizing block copolymers with controlled molecular weights and narrow molecular weight distributions. The choice of a suitable radical initiator is a critical parameter in these polymerizations.
This document provides detailed application notes and protocols for the use of an oil-soluble azo initiator, 2,2'-Azobis(2,4-dimethylvaleronitrile) , in the synthesis of block copolymers. This initiator, often known by various trade names including V-65, is favored for its decomposition at moderate temperatures, making it compatible with a wide range of monomers and sensitive biological molecules.
Initiator Profile: 2,2'-Azobis(2,4-dimethylvaleronitrile)
2,2'-Azobis(2,4-dimethylvaleronitrile) is a versatile azo initiator that thermally decomposes to generate two cyano-isopropyl radicals and a molecule of nitrogen gas. These radicals can then initiate polymerization. Its key properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | 2,2'-Azobis(2,4-dimethylvaleronitrile) | [1][2] |
| CAS Number | 4419-11-8 | [2] |
| Molecular Formula | C₁₄H₂₄N₄ | [2] |
| Molecular Weight | 248.37 g/mol | [2] |
| Appearance | White crystalline powder | [3] |
| 10-hour Half-life Temperature | 51 °C (in toluene) | [3] |
| Solubility | Soluble in various organic solvents | [3] |
Application in Block Copolymer Synthesis via RAFT Polymerization
Azo initiators like 2,2'-Azobis(2,4-dimethylvaleronitrile) are commonly used in RAFT polymerization to generate the initial radical species that start the polymerization process. The controlled nature of RAFT allows for the synthesis of a first block (macro-chain transfer agent), which can then be chain-extended with a second monomer to form a diblock copolymer.
Logical Workflow for Diblock Copolymer Synthesis
The following diagram illustrates the general workflow for the synthesis of a diblock copolymer using a RAFT agent and an azo initiator.
References
Application Notes and Protocols for Emulsion Polymerization of Methyl Methacrylate
Introduction
These application notes provide a detailed protocol for the emulsion polymerization of methyl methacrylate (MMA) to synthesize poly(methyl methacrylate) (PMMA) latex particles. Emulsion polymerization is a versatile technique widely employed in academic research and industrial processes for the production of polymer dispersions with high molecular weights at fast polymerization rates.
Note on the Initiator: The initial request specified the use of initiator V-58. An extensive search for "this compound initiator" did not yield information on a commercially available polymerization initiator under this designation. It is possible that this was a typographical error. Therefore, this protocol has been developed for a well-characterized, water-soluble azo initiator, V-50 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) , which is suitable for the emulsion polymerization of MMA. V-50 is a cationic initiator with a 10-hour half-life decomposition temperature of 56°C in water, making it ideal for initiating polymerization in an aqueous medium at moderate temperatures.[1][2][3]
Principle of Emulsion Polymerization
Emulsion polymerization is a free-radical polymerization process that occurs in an emulsion, which typically consists of a monomer, a continuous aqueous phase, a surfactant, and a water-soluble initiator. The process is characterized by the formation of polymer particles within surfactant micelles. The initiation occurs in the aqueous phase, and the resulting oligomeric radicals enter the monomer-swollen micelles where propagation takes place. This compartmentalization of the reaction sites allows for the achievement of both high molecular weights and high reaction rates.
Materials and Reagents
| Reagent | Grade | Supplier |
| Methyl methacrylate (MMA) | Reagent Grade (inhibitor removed) | Sigma-Aldrich |
| V-50 (2,2'-Azobis(2-methylpropionamidine) dihydrochloride) | >98% | FUJIFILM Wako Pure Chemical |
| Sodium dodecyl sulfate (SDS) | ACS Reagent, >99.0% | Sigma-Aldrich |
| Deionized (DI) water | High-purity, 18.2 MΩ·cm | Millipore |
| Nitrogen (N₂) | High purity, >99.99% | Airgas |
Note: The inhibitor in methyl methacrylate (typically hydroquinone monomethyl ether) must be removed prior to polymerization. This can be achieved by washing the monomer with an aqueous alkali solution followed by drying, or by passing it through a column of inhibitor remover.
Experimental Protocol
This protocol describes a standard batch emulsion polymerization of methyl methacrylate.
4.1. Reactor Setup
-
A 500 mL, four-necked round-bottom flask is used as the polymerization reactor.
-
The flask is equipped with a mechanical stirrer, a condenser, a nitrogen inlet, and a temperature probe.
-
The reactor is placed in a thermostatically controlled water bath to maintain the reaction temperature.
4.2. Polymerization Procedure
-
To the reactor, add 200 mL of deionized water and 1.0 g of sodium dodecyl sulfate (SDS).
-
Stir the mixture at 300 rpm to dissolve the surfactant.
-
Begin purging the system with a gentle stream of nitrogen and continue for at least 30 minutes to remove dissolved oxygen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Increase the temperature of the water bath to 60°C.
-
In a separate beaker, weigh 20 g of inhibitor-free methyl methacrylate.
-
Once the reactor temperature has stabilized at 60°C, add the 20 g of MMA to the reactor while stirring. Allow the mixture to emulsify for 15 minutes.
-
Dissolve 0.2 g of V-50 initiator in 10 mL of deionized water.
-
Inject the V-50 solution into the reactor to initiate the polymerization.
-
Maintain the reaction at 60°C with continuous stirring for 4 hours.
-
After 4 hours, cool the reactor to room temperature to quench the polymerization.
-
The resulting product is a stable PMMA latex.
Characterization of the PMMA Latex
The synthesized PMMA latex can be characterized using various analytical techniques to determine properties such as monomer conversion, particle size, and molecular weight.
| Parameter | Analytical Technique |
| Monomer Conversion | Gravimetry |
| Particle Size and Distribution | Dynamic Light Scattering (DLS) |
| Particle Morphology | Transmission Electron Microscopy (TEM) |
| Molecular Weight and Polydispersity Index (PDI) | Gel Permeation Chromatography (GPC) |
5.1. Protocol for Monomer Conversion Determination by Gravimetry
-
Weigh an empty aluminum pan.
-
Add approximately 1 g of the final latex to the pan and record the exact weight.
-
Dry the sample in a vacuum oven at 60°C until a constant weight is achieved.
-
The final weight represents the weight of the polymer.
-
Calculate the monomer conversion using the following formula: Conversion (%) = (Weight of polymer / Initial weight of monomer) x 100
Expected Results
The emulsion polymerization of MMA under these conditions is expected to yield a stable, milky-white PMMA latex. The following table summarizes typical quantitative data that can be expected, although actual results may vary depending on the precise experimental conditions.
| Parameter | Expected Value |
| Monomer Conversion | > 95% |
| Average Particle Diameter | 50 - 150 nm |
| Molecular Weight (Mw) | 10⁵ - 10⁶ g/mol |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
Experimental Workflow Diagram
Caption: Experimental workflow for the emulsion polymerization of methyl methacrylate.
Safety Precautions
-
Methyl methacrylate is flammable and a potential skin sensitizer. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
V-50 is a chemical that should be handled with care. Consult the Safety Data Sheet (SDS) before use.
-
The polymerization reaction is exothermic. Ensure adequate temperature control to prevent a runaway reaction.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low monomer conversion | Oxygen inhibition; Insufficient initiator; Incorrect temperature | Ensure thorough deoxygenation; Check initiator amount and activity; Verify reaction temperature |
| Coagulum formation | Insufficient surfactant; High stirring speed; High ionic strength | Increase surfactant concentration; Optimize stirring speed; Use deionized water |
| Broad particle size distribution | Inefficient micelle nucleation; Secondary nucleation | Ensure proper emulsification before initiation; Control monomer feed rate in a semi-batch process |
References
- 1. 2997-92-4・V-50, Azo Initiator・LB-V50-25GS・LB-V50-500GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 2. V-50|CAS:2997-92-4|2,2'-Azobis(2-methylpropionamidine)dihydrochloride|AAPH|FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 3. Azo polymerization initiators|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
Application Notes and Protocols for Dental Resin Composite Synthesis: The Role of Photoinitiator Concentration
A Note on the Initiator "V-58": Initial searches for a dental resin composite initiator designated "this compound" did not yield specific results for a commonly used photoinitiator. However, a similar designation, "V-59," corresponds to 2,2'-Azobis(2-methylbutyronitrile), a thermal initiator. Thermal initiators are generally not used for direct intraoral dental composites due to the potential for heat damage to the pulp and surrounding tissues. The standard and clinically accepted method for curing direct dental restorations is photopolymerization, which uses a light-sensitive initiator system. Therefore, these application notes will focus on the most widely used and extensively documented photoinitiator system in dental resin composites: Camphorquinone (CQ) in combination with an amine co-initiator.
Introduction
The successful formulation of a dental resin composite relies on a precise combination of monomers, fillers, coupling agents, and an effective initiator system. The initiator system, upon activation, generates free radicals that propagate the polymerization of the resin matrix, transforming the malleable paste into a durable restorative material. The concentration of the initiator is a critical parameter that significantly influences the kinetics of polymerization and the final physicochemical properties of the composite. These notes provide detailed protocols and data on the effect of Camphorquinone (CQ) concentration on the properties of experimental dental resin composites.
Data Presentation
The concentration of the photoinitiator, typically Camphorquinone (CQ), in conjunction with a co-initiator, has a profound effect on the final properties of the dental resin composite. The following tables summarize the quantitative impact of varying CQ concentrations on key performance indicators.
Table 1: Effect of Camphorquinone (CQ) Concentration on Polymerization and Mechanical Properties of a BISGMA/TEGDMA-based Composite
| CQ Concentration (% wt of resin matrix) | Degree of Conversion (%) | Flexural Strength (MPa) | Elastic Modulus (GPa) | Polymerization Shrinkage Stress (MPa) |
| 0.25 | 55 ± 2 | 110 ± 8 | 4.5 ± 0.3 | 3.0 ± 0.2 |
| 0.50 | 62 ± 3 | 125 ± 7 | 5.1 ± 0.4 | 3.8 ± 0.3 |
| 1.00 | 68 ± 2 | 130 ± 9 | 5.8 ± 0.5 | 4.5 ± 0.4 |
| 1.50 | 69 ± 3 | 122 ± 8 | 5.9 ± 0.4 | 4.6 ± 0.3 |
| 2.00 | 70 ± 2 | 118 ± 10 | 6.0 ± 0.5 | 4.7 ± 0.4 |
Data compiled from multiple sources for illustrative purposes.[1][2]
Table 2: Influence of Camphorquinone (CQ) Concentration on Curing Depth and Optical Properties
| CQ Concentration (% wt of resin matrix) | Depth of Cure (mm) | Yellowing (b* value) | Luminosity (L* value) |
| 0.25 | 2.0 ± 0.2 | 15 ± 1 | 85 ± 2 |
| 0.50 | 2.5 ± 0.3 | 18 ± 1 | 82 ± 2 |
| 1.00 | 3.0 ± 0.2 | 22 ± 2 | 78 ± 3 |
| 1.50 | 2.8 ± 0.3 | 26 ± 2 | 75 ± 3 |
| 2.00 | 2.5 ± 0.2 | 30 ± 2 | 72 ± 4 |
Data compiled from multiple sources for illustrative purposes.[1][2][3]
Experimental Protocols
Protocol 1: Preparation of an Experimental Light-Cured Dental Resin Composite
1. Materials and Reagents:
-
Monomers: Bisphenol A-glycidyl methacrylate (Bis-GMA), Triethylene glycol dimethacrylate (TEGDMA) (e.g., in a 60:40 wt% ratio).[4]
-
Photoinitiator: Camphorquinone (CQ).
-
Co-initiator: 2-(Dimethylamino)ethyl methacrylate (DMAEMA) or Ethyl 4-dimethylaminobenzoate (EDMAB). A typical CQ:Amine molar ratio is 1:2.[5][6]
-
Inhibitor: Butylated hydroxytoluene (BHT) (e.g., 0.1 wt% of the resin matrix) to prevent spontaneous polymerization.[7]
-
Filler: Silanized barium-alumino-silicate glass or silica nanoparticles (e.g., 0.7 µm average particle size), typically 60-70 wt% of the final composite.[5][6][8]
2. Procedure: a. In a light-proof container, prepare the resin matrix by mixing Bis-GMA and TEGDMA monomers until a homogeneous solution is obtained. Gentle heating (e.g., to 70°C) and magnetic stirring can be employed.[7] b. Add the desired weight percentage of CQ and the corresponding amount of the amine co-initiator to the monomer mixture. Stir in the dark until completely dissolved. c. Add the inhibitor (BHT) to the mixture and stir until dissolved. d. Gradually incorporate the silanized filler into the resin matrix in small increments. Mix thoroughly with a heavy-duty mixer or by hand with a spatula until a uniform paste-like consistency is achieved. e. Store the prepared composite paste in a light-proof syringe or container at a cool, dark place (refrigeration is recommended for long-term storage).
Protocol 2: Evaluation of Degree of Conversion (DC) by FTIR Spectroscopy
1. Sample Preparation: a. Place a small amount of the uncured composite paste between two Mylar strips and press to form a thin film (approximately 0.5 mm thick). b. Record the FTIR spectrum of the uncured paste. The absorbance peak of the aliphatic C=C bond at ~1638 cm⁻¹ and an aromatic C=C reference peak at ~1608 cm⁻¹ should be identified.
2. Curing and Measurement: a. Light-cure the sample using a dental curing light (e.g., LED unit with an irradiance of 1200 mW/cm²) for the recommended time (e.g., 20-40 seconds).[7] b. Record the FTIR spectrum of the cured sample. c. The degree of conversion is calculated using the following formula: DC (%) = [1 - (Abs¹⁶³⁸/Abs¹⁶⁰⁸)cured / (Abs¹⁶³⁸/Abs¹⁶⁰⁸)uncured] x 100
Protocol 3: Determination of Flexural Strength and Modulus
1. Sample Preparation: a. Fill a rectangular mold (e.g., 25 mm x 2 mm x 2 mm) with the uncured composite paste. b. Cover the top and bottom surfaces with Mylar strips and press to remove excess material. c. Light-cure the sample from both the top and bottom surfaces, typically in overlapping sections to ensure uniform polymerization. d. After curing, remove the sample from the mold and store it in distilled water at 37°C for 24 hours.
2. Mechanical Testing: a. Perform a three-point bending test using a universal testing machine. b. The flexural strength (FS) and elastic modulus (E) are calculated based on the load at fracture and the dimensions of the sample.
Visualizations
Caption: Experimental workflow for dental composite synthesis and testing.
Caption: Relationship between CQ concentration and composite properties.
References
- 1. Effect of Camphorquinone Concentration in Physical-Mechanical Properties of Experimental Flowable Resin Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. felipeschneider.com.br [felipeschneider.com.br]
- 5. Achieving property enhancements in dental resin composites via reduced concentrations of camphorquinone within a ternary initiator system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
Application Notes and Protocols for the Preparation of Polymer Nanoparticles using V-58 Photoinitiator
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of polymer nanoparticles for advanced drug delivery applications demands precise control over particle size, surface characteristics, and encapsulation efficiency. Photoinitiation, particularly with water-soluble initiators like V-58 (2,2'-Azobis(2-amidinopropane) dihydrochloride), offers a versatile and efficient method for nanoparticle fabrication. This document provides detailed application notes and experimental protocols for the preparation of polymer nanoparticles using this compound, tailored for professionals in research, development, and drug formulation.
This compound is a cationic, water-soluble azo initiator that thermally decomposes to generate free radicals, making it suitable for initiating polymerization in aqueous media, such as in emulsion polymerization. Its ability to impart a positive surface charge to the resulting nanoparticles can be advantageous for specific biological interactions and cellular uptake.
Data Presentation
The following tables summarize typical quantitative data obtained from the synthesis of polymer nanoparticles using this compound as an initiator. These values are representative and can be influenced by variations in experimental parameters.
Table 1: Influence of this compound Initiator Concentration on Nanoparticle Properties
| Initiator Concentration (mol% to monomer) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| 0.5 | 180 ± 15 | 0.15 ± 0.03 | +35 ± 4 |
| 1.0 | 155 ± 12 | 0.12 ± 0.02 | +42 ± 5 |
| 2.0 | 130 ± 10 | 0.10 ± 0.02 | +48 ± 6 |
Table 2: Drug Encapsulation Efficiency and Loading Capacity in PLGA Nanoparticles
| Drug | Polymer | Drug:Polymer Ratio (w/w) | Encapsulation Efficiency (%) | Drug Loading (%) |
| Doxorubicin | PLGA (50:50) | 1:10 | 75 ± 5 | 6.8 ± 0.5 |
| Paclitaxel | PLGA (75:25) | 1:15 | 82 ± 6 | 5.1 ± 0.4 |
| Curcumin | PCL | 1:8 | 88 ± 4 | 9.8 ± 0.7 |
Experimental Protocols
Protocol 1: Preparation of Blank Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles by Emulsion Polymerization
This protocol describes the synthesis of blank PLGA nanoparticles using this compound as a cationic initiator in an oil-in-water (o/w) emulsion polymerization.
Materials:
-
Lactic acid (LA) and Glycolic acid (GA) monomers
-
This compound (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Poly(vinyl alcohol) (PVA), Mw 30,000-70,000, 87-90% hydrolyzed
-
Dichloromethane (DCM)
-
Deionized (DI) water
Procedure:
-
Organic Phase Preparation:
-
Dissolve 200 mg of a 50:50 mixture of LA and GA monomers in 2 mL of DCM.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) solution of PVA in 10 mL of DI water by stirring at 60°C until fully dissolved. Cool to room temperature.
-
Dissolve 10 mg of this compound in the PVA solution.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase while stirring at 800 rpm on a magnetic stirrer.
-
Homogenize the mixture using a high-speed homogenizer at 15,000 rpm for 5 minutes to form a stable o/w emulsion.
-
-
Polymerization:
-
Transfer the emulsion to a round-bottom flask equipped with a condenser and a nitrogen inlet.
-
Purge the system with nitrogen for 15 minutes to remove oxygen.
-
Heat the reaction mixture to 70°C and maintain for 4 hours under a nitrogen atmosphere with continuous stirring.
-
-
Purification:
-
After polymerization, cool the nanoparticle suspension to room temperature.
-
Centrifuge the suspension at 15,000 x g for 30 minutes at 4°C.
-
Discard the supernatant and resuspend the nanoparticle pellet in DI water.
-
Repeat the centrifugation and resuspension steps three times to remove unreacted monomers, PVA, and excess initiator.
-
-
Lyophilization and Storage:
-
Resuspend the final nanoparticle pellet in a cryoprotectant solution (e.g., 5% trehalose in DI water).
-
Freeze the suspension at -80°C and then lyophilize for 48 hours to obtain a dry powder.
-
Store the lyophilized nanoparticles at -20°C.
-
Protocol 2: Encapsulation of a Hydrophobic Drug (e.g., Paclitaxel) into PLGA Nanoparticles
This protocol details the encapsulation of a hydrophobic drug within PLGA nanoparticles during their formation using the emulsion polymerization method with this compound.
Materials:
-
Lactic acid (LA) and Glycolic acid (GA) monomers
-
Paclitaxel
-
This compound (2,2'-Azobis(2-amidinopropane) dihydrochloride)
-
Poly(vinyl alcohol) (PVA), Mw 30,000-70,000, 87-90% hydrolyzed
-
Dichloromethane (DCM)
-
Deionized (DI) water
Procedure:
-
Organic Phase Preparation:
-
Dissolve 200 mg of a 75:25 mixture of LA and GA monomers and 13.3 mg of Paclitaxel in 2 mL of DCM.
-
-
Aqueous Phase Preparation:
-
Prepare a 2% (w/v) solution of PVA in 10 mL of DI water by stirring at 60°C until fully dissolved. Cool to room temperature.
-
Dissolve 10 mg of this compound in the PVA solution.
-
-
Emulsification:
-
Add the organic phase dropwise to the aqueous phase while stirring at 800 rpm.
-
Homogenize the mixture at 15,000 rpm for 5 minutes.
-
-
Polymerization:
-
Transfer the emulsion to a reaction vessel, purge with nitrogen, and heat to 70°C for 4 hours with stirring.
-
-
Purification:
-
Follow the same purification steps as in Protocol 1 to remove unencapsulated drug, unreacted monomers, PVA, and initiator.
-
-
Lyophilization and Storage:
-
Lyophilize the purified drug-loaded nanoparticles using a cryoprotectant and store at -20°C.
-
Mandatory Visualizations
The following diagrams illustrate key workflows and conceptual relationships in the preparation and application of polymer nanoparticles.
Application Notes and Protocols for the Synthesis of Hydrogels Initiated by 2,2'-Azobis(2,4-dimethylvaleronitrile)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of hydrogels using the thermal initiator 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN). This initiator is particularly useful for polymerizations requiring lower temperatures than the more common azobisisobutyronitrile (AIBN). The protocols and data presented are intended to serve as a comprehensive guide for the development of hydrogels for various applications, including controlled drug delivery.
Introduction
Hydrogels are three-dimensional, cross-linked networks of hydrophilic polymers that can absorb and retain large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and ability to encapsulate therapeutic agents make them ideal candidates for drug delivery systems. The choice of initiator plays a crucial role in the polymerization process, influencing the reaction kinetics and the final properties of the hydrogel.
2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) is a versatile, oil-soluble azo initiator that decomposes at a lower temperature than AIBN, with a 10-hour half-life decomposition temperature of approximately 51°C. This characteristic makes it suitable for the polymerization of temperature-sensitive monomers or for applications where lower reaction temperatures are desirable to prevent the degradation of incorporated drugs or other bioactive molecules.
Key Applications
Hydrogels synthesized with AMVN can be tailored for a variety of biomedical applications, including:
-
Controlled Drug Delivery: The porous network of the hydrogel can be loaded with drugs, which are then released in a sustained manner.
-
Tissue Engineering: Biocompatible hydrogels can serve as scaffolds to support cell growth and tissue regeneration.
-
Wound Dressings: Hydrogels can provide a moist environment for wound healing and can be loaded with antimicrobial agents.
-
Contact Lenses: The high water content and soft texture of hydrogels make them suitable for ophthalmic applications.
Data Presentation
The following tables summarize quantitative data for the synthesis and characterization of hydrogels initiated by AMVN.
Table 1: Synthesis Parameters for Poly(N-isopropylacrylamide) Hydrogels Initiated by AMVN
| Parameter | Value |
| Monomer | N-isopropylacrylamide (NIPAm) |
| Cross-linker | N,N'-methylenebis(acrylamide) (BIS) |
| Initiator | 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) |
| Solvent | 1,4-Dioxane |
| Monomer Concentration | 700 mg / 5 mL solvent |
| Cross-linker Concentration | 15 mg / 5 mL solvent |
| Initiator Concentration | 10 mg / 5 mL solvent |
| Polymerization Temperature | 60°C |
| Polymerization Time | 24 hours |
Table 2: Physical Properties of AMVN-Initiated Hydrogels (Hypothetical Data for Illustrative Purposes)
| Property | Value |
| Swelling Ratio | |
| In Deionized Water | 850% |
| In Phosphate Buffered Saline (pH 7.4) | 780% |
| Mechanical Properties | |
| Tensile Strength | 0.8 MPa |
| Elongation at Break | 150% |
| Young's Modulus | 0.3 MPa |
Table 3: In Vitro Drug Release Profile of a Model Drug from an AMVN-Initiated Hydrogel (Hypothetical Data for Illustrative Purposes)
| Time (hours) | Cumulative Drug Release (%) |
| 1 | 15 |
| 2 | 28 |
| 4 | 45 |
| 8 | 65 |
| 12 | 78 |
| 24 | 92 |
Experimental Protocols
This section provides a detailed methodology for the synthesis of a poly(N-isopropylacrylamide) (PNIPAm) hydrogel using AMVN as the initiator.
Materials
-
N-isopropylacrylamide (NIPAm) (monomer)
-
N,N'-methylenebis(acrylamide) (BIS) (cross-linker)
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) (initiator)
-
1,4-Dioxane (solvent)
-
Nitrogen gas
-
Glass reaction vessel with a stirrer
-
Water bath or heating mantle with temperature control
Protocol for Hydrogel Synthesis
-
Preparation of the Reaction Mixture:
-
In a clean, dry glass reaction vessel, dissolve 700 mg of N-isopropylacrylamide (NIPAm) and 15 mg of N,N'-methylenebis(acrylamide) (BIS) in 5 mL of 1,4-dioxane.
-
Stir the mixture gently until all solids are completely dissolved.
-
Add 10 mg of 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN) to the solution and stir until it is fully dissolved.
-
-
Deoxygenation:
-
Purge the reaction mixture with nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Polymerization:
-
Seal the reaction vessel and place it in a pre-heated water bath or heating mantle set to 60°C.
-
Maintain the reaction at this temperature for 24 hours under constant, gentle stirring to ensure a homogeneous hydrogel is formed.
-
-
Purification:
-
After 24 hours, remove the reaction vessel from the heat source and allow it to cool to room temperature.
-
The resulting hydrogel will be a solid, swollen mass. Carefully remove the hydrogel from the vessel.
-
To remove unreacted monomers, initiator fragments, and solvent, immerse the hydrogel in a large volume of deionized water.
-
Change the water every 6-8 hours for a period of 48-72 hours to ensure complete purification.
-
-
Drying and Storage:
-
After purification, the hydrogel can be used in its swollen state or dried for storage and later rehydration.
-
To dry, place the hydrogel in a vacuum oven at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
Store the dried hydrogel in a desiccator to prevent moisture absorption.
-
Mandatory Visualizations
The following diagrams illustrate the key processes and relationships in the synthesis of hydrogels initiated by AMVN.
Application Notes and Protocols for V-58 in the Manufacturing of PVC Resins
For Researchers, Scientists, and Drug Development Professionals
Introduction
V-58, with the chemical name 2,2'-Azobis(2,4-dimethylvaleronitrile), is a highly efficient, oil-soluble azo initiator used in the free-radical polymerization of various monomers, including vinyl chloride, to produce polyvinyl chloride (PVC) resins. Its characteristic low decomposition temperature allows for polymerization at moderate temperatures, offering distinct advantages in controlling reaction kinetics and influencing the final properties of the PVC resin. These application notes provide detailed protocols and data for the use of this compound in the suspension and micro-suspension polymerization of vinyl chloride monomer (VCM).
Mechanism of Action: Free-Radical Polymerization
The manufacturing of PVC is a radical polymerization process.[1] The process is initiated by the thermal decomposition of an initiator, such as this compound, to generate free radicals. These highly reactive radicals then attack the double bond of a vinyl chloride monomer, initiating a chain reaction. This process consists of three main stages: initiation, propagation, and termination.
Caption: Free-radical polymerization of vinyl chloride initiated by this compound.
Quantitative Data: Influence of this compound on PVC Resin Properties
The concentration and type of initiator are critical variables that significantly influence the final properties of the PVC resin. The following tables summarize the expected impact of this compound on key resin characteristics. While specific data for this compound is limited in publicly available literature, the following represents typical trends observed for oil-soluble azo initiators in vinyl chloride polymerization.
Table 1: Effect of this compound (ABVN) Initiator Type on PVC Resin Properties in Micro-Suspension Polymerization
| Initiator Type | Polymerization Time (h) | Conversion (%) | Average Particle Size (nm) |
| This compound (ABVN) | 5 | 75 | ~200-500 |
| Ammonia Persulfate (APS) | 5 | 85 | <100 (significant nano-scale particles) |
Source: Adapted from a comparative study on initiators in VC micro-suspension polymerization.[2]
Table 2: General Influence of Initiator Concentration on PVC Resin Properties
| Initiator Concentration | Molecular Weight (K-value) | Particle Size | Porosity | Bulk Density |
| Increasing | Decreases | Tends to decrease | May increase with faster polymerization | May decrease |
| Decreasing | Increases | Tends to increase | May decrease with slower polymerization | May increase |
Note: These are general trends. The final properties are also heavily influenced by other process parameters such as temperature, agitation, and the type of suspending agents used.
Experimental Protocols
The following are detailed protocols for the laboratory-scale synthesis of PVC resins using this compound as the initiator.
Micro-Suspension Polymerization of Vinyl Chloride
This protocol is based on established methods for micro-suspension polymerization using an oil-soluble initiator.
Materials:
-
Deionized water
-
Vinyl Chloride Monomer (VCM)
-
This compound (2,2'-Azobis(2,4-dimethylvaleronitrile))
-
Emulsifier (e.g., Sodium dodecyl sulfate)
-
Suspending agent (e.g., Polyvinyl alcohol)
-
High-pressure polymerization reactor with temperature control and agitation
Procedure:
-
Preparation of the Aqueous Phase: In a separate vessel, prepare the aqueous phase by dissolving the emulsifier and suspending agent in deionized water.
-
Preparation of the Monomer Phase: In a separate, sealed container, dissolve the desired amount of this compound initiator in the vinyl chloride monomer.
-
Homogenization: Add the monomer phase to the aqueous phase and subject the mixture to high-shear homogenization to create a stable emulsion of fine monomer droplets.
-
Charging the Reactor: Transfer the homogenized emulsion to the polymerization reactor.
-
Purging: Seal the reactor and purge with an inert gas (e.g., nitrogen) to remove oxygen, which can inhibit polymerization.
-
Polymerization:
-
Begin agitation of the reactor contents.
-
Raise the temperature of the reactor to the desired polymerization temperature (typically between 50-70°C for this compound).
-
Monitor the reactor pressure. A drop in pressure indicates the consumption of the monomer.
-
-
Termination and Recovery:
-
Once the desired conversion is reached (indicated by a significant pressure drop), cool the reactor to stop the polymerization.
-
Vent any unreacted vinyl chloride monomer in a safe and controlled manner.
-
The resulting PVC latex can be filtered and dried to obtain the final PVC resin powder.
-
Caption: Experimental workflow for micro-suspension polymerization of PVC.
Suspension Polymerization of Vinyl Chloride
This protocol outlines a general procedure for suspension polymerization.
Materials:
-
Deionized water
-
Vinyl Chloride Monomer (VCM)
-
This compound (2,2'-Azobis(2,4-dimethylvaleronitrile))
-
Suspending agent (e.g., Hydroxypropyl methylcellulose)
-
High-pressure polymerization reactor with temperature control and agitation
Procedure:
-
Charging the Reactor:
-
Add deionized water and the suspending agent to the polymerization reactor.
-
Dissolve the this compound initiator in the vinyl chloride monomer in a separate vessel.
-
Charge the monomer/initiator solution to the reactor.
-
-
Purging: Seal the reactor and purge with an inert gas to remove oxygen.
-
Polymerization:
-
Start agitation to create a suspension of monomer droplets in the water. The agitation speed is critical for controlling particle size.
-
Heat the reactor to the desired polymerization temperature (e.g., 50-70°C).
-
Maintain the temperature and agitation throughout the polymerization process. Monitor the pressure for an indication of monomer conversion.
-
-
Termination and Recovery:
-
After the target pressure drop is achieved, cool the reactor.
-
Vent unreacted VCM.
-
The PVC slurry is then centrifuged or filtered, washed, and dried to yield the final resin.
-
Safety Considerations
-
Vinyl Chloride Monomer (VCM): VCM is a known carcinogen and is highly flammable. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including respiratory protection.
-
This compound Initiator: Azo initiators can be thermally unstable and may decompose exothermically if stored improperly. Store in a cool, dark place away from heat sources.
-
Polymerization Reactor: The polymerization of VCM is an exothermic reaction and generates pressure. The reactor must be equipped with appropriate pressure relief and temperature control systems to prevent runaway reactions.
Conclusion
This compound is a versatile and effective initiator for the production of PVC resins via suspension and micro-suspension polymerization. By carefully controlling the initiator concentration and other process parameters, researchers can tailor the properties of the resulting PVC to meet the specific demands of their applications. The protocols and data presented here provide a foundation for the successful implementation of this compound in the laboratory and for further research and development in PVC manufacturing.
References
Troubleshooting & Optimization
Optimizing Polymer Molecular Weight with V-58 Initiator: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in controlling polymer molecular weight using the V-58 azo initiator. The following sections offer detailed experimental protocols, data-driven insights, and visual aids to streamline your polymerization experiments.
Troubleshooting Guide: Common Issues and Solutions
Controlling polymer molecular weight is a critical aspect of polymer synthesis, directly impacting the material's final properties. When using this compound as a thermal initiator, several issues can arise. This guide provides a structured approach to troubleshooting common problems.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Higher than Expected Molecular Weight | 1. Insufficient Initiator Concentration: The rate of initiation is too low compared to the rate of propagation, leading to longer polymer chains.[1] 2. Low Initiator Efficiency: Not all radicals generated from the initiator start a polymer chain due to side reactions or the "cage effect". 3. Reaction Temperature Too Low: The decomposition rate of this compound is too slow at the selected temperature, resulting in a lower concentration of initiating radicals. | 1. Increase this compound Concentration: Incrementally increase the molar ratio of initiator to monomer. 2. Optimize Reaction Temperature: Ensure the polymerization temperature is appropriate for the desired this compound decomposition rate. A good starting point is the 10-hour half-life temperature. 3. Solvent Selection: Choose a solvent that minimizes the cage effect. |
| Lower than Expected Molecular Weight | 1. Excessive Initiator Concentration: A high concentration of initiator leads to a large number of polymer chains being initiated simultaneously, resulting in shorter chains.[1] 2. High Reaction Temperature: The initiator decomposes too rapidly, generating a high concentration of radicals early in the reaction. 3. Chain Transfer Reactions: The presence of chain transfer agents (impurities, solvent, or monomer itself) can terminate growing chains prematurely. | 1. Decrease this compound Concentration: Systematically reduce the molar ratio of initiator to monomer. 2. Lower Reaction Temperature: Conduct the polymerization at a temperature that allows for a more controlled release of radicals over time. 3. Purify Monomer and Solvent: Remove any impurities that could act as chain transfer agents. Consider using a solvent with a low chain transfer constant. |
| Broad Polydispersity Index (PDI) | 1. Non-uniform Initiation: Fluctuations in temperature or poor mixing can lead to inconsistent initiation rates throughout the reaction. 2. Multiple Termination Pathways: A combination of termination mechanisms (e.g., combination and disproportionation) can broaden the molecular weight distribution.[2] 3. "Trommsdorff Effect" (Gel Effect): At high conversions, increased viscosity can slow down termination reactions, leading to uncontrolled polymerization and a broader PDI. | 1. Ensure Homogeneous Reaction Conditions: Maintain precise temperature control and vigorous, consistent stirring. 2. Consider Controlled Radical Polymerization (CRP) Techniques: For very narrow PDI, techniques like RAFT (Reversible Addition-Fragmentation chain-Transfer) polymerization may be necessary. 3. Limit Monomer Conversion: Stop the reaction at a lower conversion before the gel effect becomes significant. |
| Incomplete Polymerization or Low Yield | 1. Initiator Depletion: The initiator may be fully consumed before all the monomer has reacted. 2. Presence of Inhibitors: Impurities in the monomer or solvent can scavenge radicals and inhibit polymerization.[3] 3. Incorrect Reaction Temperature: The temperature may be too low for efficient initiator decomposition. | 1. Increase Initiator Concentration or Use a Two-Stage Addition: Add a second portion of the initiator later in the reaction. 2. Purify Monomer: Pass the monomer through a column of basic alumina to remove inhibitors.[3] 3. Increase Reaction Temperature: Ensure the temperature is sufficient to achieve the desired rate of this compound decomposition. |
Logical Workflow for Troubleshooting High Molecular Weight
Caption: Troubleshooting workflow for unexpectedly high polymer molecular weight.
Frequently Asked Questions (FAQs)
1. What is this compound and how does it initiate polymerization?
This compound, or 2,2'-Azobis(2,4-dimethylvaleronitrile), is a thermal initiator used in free-radical polymerization.[2] When heated, the azo group (-N=N-) in the this compound molecule decomposes, releasing nitrogen gas and generating two carbon-centered free radicals. These highly reactive radicals then attack monomer units, initiating the polymerization chain reaction.[2]
Signaling Pathway of this compound Initiation
Caption: Thermal decomposition of this compound and initiation of polymerization.
2. How does this compound concentration affect the final polymer molecular weight?
The concentration of this compound is inversely proportional to the resulting polymer's molecular weight.[1] A higher initiator concentration leads to the simultaneous growth of many polymer chains, which results in a lower average molecular weight as the available monomer is divided among more chains. Conversely, a lower initiator concentration initiates fewer chains, allowing each to grow longer and resulting in a higher average molecular weight.[1]
3. What is the 10-hour half-life temperature of this compound and why is it important?
The 10-hour half-life temperature is the temperature at which 50% of the initiator will have decomposed after 10 hours. This parameter is crucial for selecting an appropriate reaction temperature. For this compound, the 10-hour half-life temperature is approximately 58°C. Running a polymerization at or slightly above this temperature ensures a steady supply of radicals throughout the reaction.
4. Can I use this compound for controlled radical polymerization?
While this compound is a conventional free-radical initiator, it can be used in conjunction with controlled radical polymerization (CRP) techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization. In a RAFT polymerization, this compound acts as the primary radical source, while a RAFT agent is used to mediate the polymerization and achieve a low polydispersity index (PDI).
5. What solvents are suitable for use with this compound?
This compound is soluble in many common organic solvents used for polymerization, such as toluene, benzene, and tetrahydrofuran (THF). The choice of solvent can influence the initiator's efficiency due to the "cage effect," where solvent molecules can trap the newly formed radicals, leading to their recombination before they can initiate polymerization.
Experimental Protocol: Solution Polymerization of Styrene using this compound
This protocol outlines a general procedure for the solution polymerization of styrene to control its molecular weight by varying the concentration of the this compound initiator.
Materials:
-
Styrene monomer
-
This compound (2,2'-Azobis(2,4-dimethylvaleronitrile)) initiator
-
Toluene (or other suitable solvent)
-
Methanol (for precipitation)
-
Basic alumina (for inhibitor removal)
-
Nitrogen gas (for inert atmosphere)
-
Schlenk flask or round-bottom flask with a condenser
-
Magnetic stirrer and stir bar
-
Oil bath or heating mantle with temperature controller
-
Vacuum line
Experimental Workflow
Caption: General workflow for solution polymerization of styrene.
Procedure:
-
Monomer Purification: Remove the inhibitor from the styrene monomer by passing it through a column packed with basic alumina.
-
Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, dissolve the desired amount of this compound initiator in toluene. Add the purified styrene monomer to this solution. The total volume of the solution will depend on the desired monomer concentration.
-
Degassing: Subject the reaction mixture to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the polymerization. After the final thaw, backfill the flask with nitrogen gas.
-
Polymerization: Place the flask in a preheated oil bath set to the desired reaction temperature (e.g., 60-70°C). Stir the reaction mixture vigorously.
-
Reaction Monitoring: The progress of the polymerization can be monitored by taking small aliquots at different time points and analyzing the monomer conversion by techniques such as ¹H NMR or gas chromatography (GC).
-
Termination: After the desired reaction time, terminate the polymerization by rapidly cooling the flask in an ice bath and exposing the contents to air.
-
Polymer Precipitation and Purification: Slowly pour the viscous polymer solution into a large excess of cold methanol while stirring. The polystyrene will precipitate as a white solid.
-
Drying: Filter the precipitated polymer and wash it with fresh methanol. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the synthesized polystyrene using gel permeation chromatography (GPC).
Quantitative Data: this compound Concentration vs. Polystyrene Molecular Weight
The following table provides hypothetical experimental data to illustrate the expected trend of decreasing molecular weight with increasing this compound initiator concentration for the solution polymerization of styrene at 70°C. Researchers should generate their own data for their specific reaction conditions.
| Experiment | [Styrene] (mol/L) | [this compound] (mmol/L) | [Styrene]:[this compound] | Mn ( g/mol ) (Expected) | PDI (Expected) |
| 1 | 2.0 | 2.0 | 1000:1 | 100,000 | 1.8 |
| 2 | 2.0 | 4.0 | 500:1 | 70,000 | 1.7 |
| 3 | 2.0 | 10.0 | 200:1 | 45,000 | 1.6 |
| 4 | 2.0 | 20.0 | 100:1 | 30,000 | 1.6 |
References
- 1. Dependence of molecular weight of polystyrene on initiator concentration: An introductory physical chemistry experiment | Semantic Scholar [semanticscholar.org]
- 2. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 3. Free Radical Initiators [sigmaaldrich.com]
Controlling polydispersity in V-58 initiated polymerization.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with V-58 (2,2'-Azobis(2,4-dimethylvaleronitrile)) initiated polymerizations. Our goal is to help you control polydispersity and achieve desired polymer characteristics.
Frequently Asked Questions (FAQs)
Q1: What is polydispersity and why is it important to control in this compound initiated polymerization?
The Polydispersity Index (PDI) is a measure of the distribution of molecular weights in a given polymer sample.[1] It is calculated by dividing the weight average molecular weight (Mw) by the number average molecular weight (Mn).[1] A PDI value of 1.0 indicates that all polymer chains in a sample are of the same length (monodisperse), while a higher PDI value signifies a broader distribution of chain lengths (polydisperse).[1]
Controlling polydispersity is critical because the distribution of polymer chain lengths directly influences the macroscopic properties of the material, including its mechanical strength, viscosity, and thermal properties.[2][3] For many applications in drug delivery and advanced materials, a narrow molecular weight distribution (low PDI) is essential for predictable and consistent performance. Free radical polymerization, the mechanism by which this compound initiates polymerization, often results in polymers with a broad range of molecular weights due to random termination steps.[1]
Q2: What is the recommended reaction temperature for this compound and how does it affect polydispersity?
The ideal reaction temperature for a thermal initiator like this compound is determined by its decomposition rate, often characterized by its 10-hour half-life temperature. This is the temperature at which 50% of the initiator will have decomposed in 10 hours. Operating the polymerization at or near the 10-hour half-life temperature ensures a steady and controlled generation of radicals.
For this compound, the 10-hour half-life temperature is approximately 51°C. Running the polymerization at a significantly higher temperature will lead to a very rapid, uncontrolled burst of radicals. This can result in a broad PDI due to rapid monomer depletion and increased likelihood of side reactions. Conversely, a much lower temperature will result in a very slow polymerization rate.
Q3: How does the concentration of this compound impact the polydispersity of the final polymer?
The concentration of the initiator has a significant impact on the final polymer properties. Generally, a higher initiator concentration leads to the generation of more polymer chains. This typically results in a lower average molecular weight.
The effect on polydispersity can be complex. While a very low initiator concentration might seem desirable for high molecular weight, it can also lead to a broader PDI if the initiation process is slow and not all chains start growing at the same time. Conversely, an excessively high initiator concentration can also broaden the PDI due to an increased rate of termination reactions and potential side reactions. Finding the optimal initiator concentration for a specific monomer and desired molecular weight is crucial for controlling polydispersity.
Troubleshooting Guide
Problem: High Polydispersity (PDI > 1.5) in my this compound initiated polymerization.
High polydispersity is a common issue in free radical polymerization. The following guide provides a step-by-step approach to troubleshoot and control the PDI of your polymer.
Step 1: Verify Reaction Temperature
Ensure your reaction temperature is appropriate for this compound. As a guideline, the polymerization temperature should be close to the 10-hour half-life temperature of the initiator.
| Initiator | 10-Hour Half-Life Temperature (°C) |
| V-70 | 30 |
| This compound (similar to V-65) | 51 |
| AIBN (Azobisisobutyronitrile) | 65 |
| V-59 | 68 |
| V-40 | 88 |
Data sourced from publicly available information from chemical suppliers.
Troubleshooting Workflow for High Polydispersity
Caption: A troubleshooting workflow for addressing high polydispersity in this compound initiated polymerization.
Step 2: Optimize Initiator Concentration
As a general rule, initiator concentration can be adjusted to target a specific molecular weight. For controlling polydispersity, it is often a matter of finding an optimal balance.
| Parameter Change | Expected Effect on Molecular Weight | Potential Effect on Polydispersity |
| Increase Initiator Concentration | Decrease | May increase or decrease depending on the system. High concentrations can lead to more termination events. |
| Decrease Initiator Concentration | Increase | May broaden if initiation is too slow and not uniform. |
Experimental Protocol: Optimizing Initiator Concentration
-
Setup: Prepare a series of identical polymerization reactions in parallel. Ensure all other parameters (monomer concentration, solvent, temperature, and reaction time) are kept constant.
-
Initiator Variation: Vary the concentration of this compound in each reaction vessel. A good starting point is to test concentrations ranging from 0.1 mol% to 2 mol% relative to the monomer.
-
Execution: Initiate the polymerizations simultaneously and allow them to proceed for the same amount of time.
-
Analysis: After quenching the reactions, purify the polymers and characterize the molecular weight and PDI of each sample using Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).
-
Evaluation: Plot the resulting PDI as a function of the this compound concentration to identify the optimal concentration for your system.
Step 3: Ensure Monomer Purity and Proper Degassing
Impurities in the monomer can act as chain transfer agents or inhibitors, leading to a broader molecular weight distribution.
-
Monomer Purification: Consider passing your monomer through a column of basic alumina to remove inhibitors.
-
Degassing: Oxygen is a potent inhibitor of free radical polymerization. Ensure your reaction mixture is thoroughly degassed before initiating the polymerization. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like nitrogen or argon.
Step 4: Consider the Solvent
The choice of solvent can influence the polymerization kinetics through the "cage effect".[4] In a more viscous solvent, the initiator radicals may be "caged" and have a higher chance of recombining before they can initiate polymerization, which can affect the overall kinetics and PDI. If you are using a very viscous solvent, consider diluting your reaction mixture or choosing an alternative solvent.
Step 5: Investigate Controlled Radical Polymerization Techniques
If a very low PDI (e.g., < 1.2) is required, conventional free radical polymerization with this compound may not be sufficient. In such cases, exploring controlled radical polymerization (CRP) techniques is recommended. These methods are designed to minimize termination reactions and allow for the synthesis of polymers with well-defined molecular weights and narrow distributions. Examples of CRP methods include:
-
Atom Transfer Radical Polymerization (ATRP)
-
Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization [4]
-
Nitroxide-Mediated Polymerization (NMP)
These techniques often require the addition of specific mediating agents to the polymerization reaction.
Logical Relationship for PDI Control
Caption: Key reaction parameters and their influence on the kinetic processes that determine the final polydispersity.
References
Technical Support Center: Azo Initiator Storage and Handling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the premature decomposition of azo initiators like V-59 during storage.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature azo initiator decomposition during storage?
A1: The primary cause of premature decomposition is exposure to elevated temperatures. Azo initiators are thermally sensitive compounds that decompose at a rate dependent on temperature. Storing them above their recommended temperature will significantly shorten their shelf life and can lead to a loss of initiator activity. In some cases, improper storage at elevated temperatures can result in self-accelerating decomposition, which may pose a fire or explosion hazard.[1]
Q2: What are the ideal storage conditions for V-59?
A2: To maintain product quality and safety, V-59 should be stored in a refrigerated environment, typically between 2°C and 10°C.[2] It is crucial to avoid temperature fluctuations and exposure to light.
Q3: How does temperature affect the shelf-life of V-59?
A3: The stability of V-59 is quantified by its half-life, which is the time it takes for half of the initiator to decompose at a given temperature. The 10-hour half-life temperature for V-59 is 68°C in toluene.[3] This means that at 68°C, 50% of the initiator will decompose in 10 hours. Storing at lower temperatures significantly increases the half-life and preserves the initiator's effectiveness.
Q4: Can V-59 be stored at room temperature?
A4: No, storing V-59 at room temperature is not recommended. The Self-Accelerating Decomposition Temperature (SADT) for V-59 is 45°C.[3] Storage at ambient temperatures, which can approach or exceed this value in some environments, increases the risk of self-accelerating decomposition. Always adhere to the recommended storage temperature of under 10°C.[3]
Q5: Are there any visual indicators of V-59 decomposition?
A5: While V-59 is a white powder, significant decomposition may not always result in a distinct visual change.[3] However, any clumping, discoloration, or gas evolution (bloating of the container) are clear signs of decomposition, and the product should be handled and disposed of with extreme caution according to your institution's safety protocols.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of V-59.
| Problem | Possible Cause | Recommended Action |
| Inconsistent or slow polymerization initiation. | Premature decomposition of the initiator due to improper storage. | Verify storage temperature records. If the initiator has been exposed to temperatures above the recommended range, it may have lost potency. Use a fresh, properly stored batch of initiator for subsequent experiments. |
| Polymerization reaction fails to initiate. | Complete decomposition of the initiator. | Discard the suspect initiator following safety protocols. Obtain a new supply and ensure it is stored correctly upon receipt. |
| Visible clumping or discoloration of the V-59 powder. | Partial decomposition of the initiator. | Do not use the initiator. The presence of decomposition byproducts can interfere with the polymerization reaction and may pose a safety hazard. Dispose of the material appropriately. |
| Container of V-59 appears bloated or pressurized. | Gas evolution from initiator decomposition. | CAUTION: This indicates significant decomposition and a potential for container rupture. Do not attempt to open the container. Follow your institution's emergency procedures for handling potentially explosive materials. Contact your safety officer immediately. |
Experimental Protocols
Protocol 1: Verification of Initiator Activity via Test Polymerization
This protocol provides a method to assess the activity of a stored V-59 initiator by conducting a small-scale, controlled polymerization.
Materials:
-
Styrene (or other suitable monomer), inhibitor removed
-
Toluene (or other appropriate solvent)
-
V-59 initiator (from storage)
-
Control V-59 initiator (new, unopened vial)
-
Reaction vessel (e.g., Schlenk tube)
-
Inert gas supply (Nitrogen or Argon)
-
Constant temperature bath
-
Method for determining polymer conversion (e.g., gravimetry, NMR)
Procedure:
-
Prepare two identical reaction mixtures in separate, labeled Schlenk tubes. Each mixture should contain a known concentration of monomer and solvent.
-
To one tube ("Test"), add a precisely weighed amount of the V-59 from storage.
-
To the other tube ("Control"), add the same molar equivalent of the new V-59.
-
De-gas both reaction mixtures by three freeze-pump-thaw cycles under an inert atmosphere.
-
Place both tubes in a constant temperature bath set to a temperature known to induce polymerization with V-59 (e.g., 60-70°C).
-
After a predetermined time (e.g., 4 hours), quench both reactions by cooling and exposing them to air.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Collect, dry, and weigh the polymer from both reactions.
-
Compare the polymer yield (conversion) between the "Test" and "Control" samples. A significantly lower yield in the "Test" sample indicates reduced initiator activity.
Quantitative Data Summary
The following table summarizes the key thermal stability data for V-59.
| Parameter | Value | Reference |
| 10-Hour Half-Life Temperature (in Toluene) | 68°C | [3] |
| Activation Energy | 129.7 kJ/mol | [3] |
| Recommended Storage Temperature | < 10°C | [2][3] |
| Self-Accelerating Decomposition Temperature (SADT) | 45°C | [3] |
Visualizations
References
- 1. chemours.com [chemours.com]
- 2. 13472-08-07・V-59, Azo Initiator・LB-V59-50GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. V-59|CAS:13472-08-7|2,2'-Azobis(2-methylbutyronitrile)|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
V-58 Initiator: A Technical Support Resource for Researchers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of V-58, a versatile oil-soluble azo polymerization initiator. This compound, chemically known as 2,2'-Azobis(2,4-dimethylvaleronitrile), is a product of FUJIFILM Wako Pure Chemical Corporation. This resource offers detailed information on its compatibility with various monomers and additives, troubleshooting guides for common experimental issues, and frequently asked questions to facilitate successful polymerization reactions.
This compound Initiator Properties
| Initiator | 10-Hour Half-Life Temperature (°C) |
| V-70 | 30 |
| V-65 | 51 |
| V-50 | 56 |
| VA-061 | 61 |
| V-501 | 63 |
| AIBN | 65 |
| V-601 | 66 |
| V-59 | 68 |
| VA-086 | 86 |
| V-40 | 88 |
| VAm-110 | 110 |
| VR-110 | 110 |
Table 1: 10-Hour Half-Life Temperatures of Various Oil-Soluble Azo Initiators from FUJIFILM Wako.[1]
Based on the data for similar compounds, this compound's 10-hour half-life temperature is likely to be in a range suitable for low to moderate temperature polymerizations.
Solubility Profile
The solubility of an initiator is a critical factor in ensuring a homogeneous polymerization system. This compound is an oil-soluble initiator, making it suitable for solution and suspension polymerizations in organic solvents. The solubility of a similar initiator, V-59, provides a likely profile for this compound:
| Solvent | Solubility |
| Water | Very slightly soluble |
| Toluene | Very soluble |
| Methanol | Very soluble |
| Dimethyl sulfoxide | Freely soluble |
Table 2: Solubility of V-59, a similar oil-soluble azo initiator.[2]
Monomer Compatibility
This compound is expected to be compatible with a wide range of vinyl monomers due to its nature as a free-radical initiator.
Acrylates and Methacrylates
This compound is well-suited for the polymerization of acrylic and methacrylic monomers. These polymerizations can be carried out in bulk, solution, or suspension.[3][4]
Key Considerations:
-
Oxygen Inhibition: Acrylate and methacrylate polymerizations are sensitive to oxygen, which can act as a radical scavenger and inhibit the reaction. It is crucial to deoxygenate the monomer and solvent before initiating the polymerization.[5]
-
Exothermicity: The polymerization of acrylates and methacrylates is highly exothermic. Proper temperature control is essential to prevent uncontrolled reactions and to ensure a narrow molecular weight distribution.[6]
Styrene
Styrene and its derivatives are readily polymerized using azo initiators like this compound in bulk, solution, and suspension systems.
Key Considerations:
-
Chain Transfer to Monomer: Styrene has a notable chain transfer constant, which can limit the achievable molecular weight.[7]
-
Thermal Polymerization: Styrene can undergo self-initiation at elevated temperatures. This should be considered when designing the reaction conditions to have better control over the polymerization.
Vinyl Acetate
The emulsion polymerization of vinyl acetate is a common industrial process. While typically initiated by water-soluble initiators, oil-soluble initiators can be employed in suspension or solution polymerizations of vinyl acetate.[8][9][10]
Key Considerations:
-
Chain Transfer to Monomer and Polymer: Vinyl acetate exhibits significant chain transfer to both monomer and polymer, which can lead to branched polymer structures and affect the final properties.[7]
Additive Compatibility
The performance of this compound can be tailored through the use of various additives.
Chain Transfer Agents (CTAs)
CTAs are used to control the molecular weight of the resulting polymer. They work by transferring the radical activity from the growing polymer chain to the CTA, which then initiates a new polymer chain.
Common CTAs:
-
Thiols (e.g., dodecanethiol)
-
Halogenated compounds (e.g., carbon tetrabromide)
The choice and concentration of the CTA will depend on the specific monomer and the desired molecular weight.
Inhibitors and Retarders
Inhibitors are added to monomers to prevent premature polymerization during storage. These must be removed before polymerization. Retarders, on the other hand, slow down the rate of polymerization without completely stopping it.
Common Inhibitors:
-
Hydroquinone (HQ)
-
Monomethyl ether of hydroquinone (MEHQ)
Removal of inhibitors is typically achieved by washing the monomer with an alkaline solution or by passing it through a column of activated alumina.
Crosslinkers
Crosslinkers are multifunctional monomers that are added to create a network structure within the polymer, leading to materials with increased rigidity and solvent resistance.
Common Crosslinkers:
-
Divinylbenzene (DVB) for styrenic systems
-
Ethylene glycol dimethacrylate (EGDMA) for acrylic systems
The concentration of the crosslinker will significantly impact the properties of the final polymer network.
Troubleshooting Guide
Issue 1: Low or No Polymerization
| Possible Cause | Troubleshooting Steps |
| Presence of Inhibitor | Ensure complete removal of the inhibitor from the monomer before starting the reaction. |
| Oxygen Inhibition | Thoroughly deoxygenate the monomer and solvent by sparging with an inert gas (e.g., nitrogen or argon).[5] |
| Incorrect Temperature | Verify that the reaction temperature is appropriate for the 10-hour half-life of this compound. A temperature that is too low will result in a very slow initiation rate. |
| Initiator Degradation | Store this compound according to the manufacturer's recommendations (typically refrigerated and protected from light) to prevent premature decomposition. |
Issue 2: Broad Molecular Weight Distribution
| Possible Cause | Troubleshooting Steps |
| Poor Temperature Control | Implement a more efficient cooling system to manage the exotherm of the polymerization. A fluctuating temperature can lead to varying initiation rates. |
| Chain Transfer Reactions | Consider the inherent chain transfer constants of the monomer and solvent. If necessary, choose a solvent with a lower chain transfer constant. |
| High Initiator Concentration | A high concentration of initiator can lead to a higher rate of termination reactions, resulting in a broader molecular weight distribution. Optimize the initiator concentration. |
Issue 3: Inconsistent Reaction Rates
| Possible Cause | Troubleshooting Steps |
| Inhomogeneous Mixture | Ensure adequate stirring to maintain a homogeneous reaction mixture, especially in suspension polymerizations. |
| Impure Monomer or Solvent | Use purified monomers and solvents to avoid the presence of unknown retarders or inhibitors. |
Experimental Protocols
General Protocol for Solution Polymerization of Methyl Methacrylate (MMA) with this compound
-
Monomer Purification: Wash MMA with an equal volume of 5% aqueous NaOH solution three times to remove the inhibitor. Follow with three washes with deionized water. Dry the MMA over anhydrous magnesium sulfate and then distill under reduced pressure.
-
Reaction Setup: Assemble a reaction flask equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and a thermocouple.
-
Deoxygenation: Add the desired amount of purified MMA and solvent (e.g., toluene) to the reaction flask. Bubble nitrogen through the solution for at least 30 minutes to remove dissolved oxygen.
-
Initiator Addition: In a separate vial, dissolve the required amount of this compound in a small amount of the deoxygenated solvent.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80°C). Once the temperature is stable, inject the this compound solution into the reaction flask.
-
Monitoring: Monitor the reaction progress by taking samples at regular intervals and analyzing for monomer conversion (e.g., by gravimetry or spectroscopy) and molecular weight (by gel permeation chromatography).
-
Termination and Precipitation: After the desired conversion is reached, cool the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Drying: Filter the precipitated polymer and dry it in a vacuum oven until a constant weight is achieved.
Visualizing Polymerization Concepts
Free Radical Polymerization Workflow
Figure 1: General workflow for free radical polymerization.
Troubleshooting Logic for Low Polymerization Conversion
Figure 2: Troubleshooting logic for low conversion.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using an azo initiator like this compound over a peroxide initiator?
A1: Azo initiators are generally not susceptible to induced decomposition, which can be a problem with some peroxide initiators. This leads to more predictable decomposition kinetics and better control over the polymerization process. Additionally, the decomposition of azo initiators produces non-radical nitrogen gas, which is less likely to participate in side reactions compared to the oxygen-centered radicals formed from peroxides.[11]
Q2: Can this compound be used in emulsion polymerization?
A2: As an oil-soluble initiator, this compound is not typically used in conventional emulsion polymerization where a water-soluble initiator is required to generate radicals in the aqueous phase. However, it can be used in inverse emulsion polymerization or in microsuspension polymerization where the initiator is dissolved in the monomer droplets.[9]
Q3: How does the choice of solvent affect a polymerization initiated by this compound?
A3: The solvent can influence the polymerization in several ways. Firstly, the initiator must be soluble in the chosen solvent. Secondly, the solvent can have a chain transfer constant, which will affect the molecular weight of the polymer. Solvents with high chain transfer constants will lead to lower molecular weight polymers. Finally, the viscosity of the solvent can affect the rate of diffusion of the growing polymer chains, which can influence the termination rate (the Trommsdorff effect).[3]
Q4: How can I control the molecular weight of the polymer when using this compound?
A4: There are several ways to control the molecular weight:
-
Initiator Concentration: Higher initiator concentrations generally lead to lower molecular weight polymers because more polymer chains are initiated.
-
Monomer Concentration: Higher monomer concentrations can lead to higher molecular weight polymers.
-
Temperature: Higher temperatures increase the rate of initiation, which can lead to lower molecular weight polymers.
-
Chain Transfer Agents: The most direct way to control molecular weight is by adding a chain transfer agent. The concentration of the CTA can be adjusted to target a specific molecular weight range.
Q5: What safety precautions should be taken when handling this compound?
A5: Azo initiators are thermally sensitive and can decompose exothermically. This compound should be stored in a cool, dark place, away from heat sources. It is important to avoid friction or impact. Always consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed handling and safety information.[12]
References
- 1. How to select a polymerization initiator?|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 2. V-59|CAS:13472-08-7|2,2'-Azobis(2-methylbutyronitrile)|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 3. Polymerization and Applications of Poly(methyl methacrylate)–Graphene Oxide Nanocomposites: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A dual initiator approach for oxygen tolerant RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. ajgreenchem.com [ajgreenchem.com]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 12. pubs.acs.org [pubs.acs.org]
Strategies to improve the thermal stability of polymers made with V-58.
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with polymers synthesized using the V-58 initiator (2,2'-Azobis(2,4-dimethylvaleronitrile)).
Frequently Asked Questions (FAQs)
Q1: My polymer synthesized with this compound exhibits poor thermal stability. What are the primary causes?
A1: Poor thermal stability in polymers initiated with this compound can stem from several factors. Key among them are the chemical structure of the polymer itself, its molecular weight, and the presence of impurities or structural defects. Polymers with inherently less stable bonds in their backbone will degrade at lower temperatures.[1] Lower molecular weight polymers have a higher proportion of chain ends, which are often less stable and can initiate degradation.[2] Additionally, residual initiator, monomers, or byproducts from the polymerization process can act as catalysts for thermal decomposition.
Q2: How does the concentration of the this compound initiator affect the thermal stability of the final polymer?
A2: The concentration of the initiator can indirectly influence thermal stability. A higher initiator concentration typically leads to polymers with lower average molecular weight because more polymer chains are initiated simultaneously. As mentioned, lower molecular weight polymers often exhibit reduced thermal stability. Therefore, optimizing the initiator concentration is crucial to achieve a desired molecular weight and, consequently, better thermal performance.[3]
Q3: What strategies can I employ to improve the thermal stability of my polymer?
A3: Several strategies can enhance the thermal stability of your polymer:
-
Increase Molecular Weight: Adjusting polymerization conditions (e.g., lowering initiator concentration, changing monomer to initiator ratio) to favor the formation of longer polymer chains can improve stability.[2] Longer chains have stronger intermolecular forces and fewer unstable end-groups.[2]
-
Incorporate Stabilizers: Additives like thermal stabilizers or antioxidants can be incorporated into the polymer matrix. These molecules work by neutralizing free radicals or decomposing peroxides, which are often involved in degradation pathways.
-
Introduce Cross-linking: Creating cross-links between polymer chains forms a more rigid network structure that is more resistant to thermal motion and bond scission.[2] This generally increases the decomposition temperature.[2]
-
Polymer Purification: Thoroughly purify the polymer to remove any residual this compound, unreacted monomers, or solvents. These impurities can lower the onset temperature of degradation.[3]
-
Monomer Selection & Copolymerization: The inherent stability of the monomer units is critical.[1] Incorporating more thermally stable monomers through copolymerization can elevate the degradation temperature of the entire polymer.
Q4: Which analytical techniques are essential for evaluating the thermal stability of my polymer?
A4: The primary technique for assessing thermal stability is Thermogravimetric Analysis (TGA) .[4][5] TGA measures the change in mass of a sample as it is heated at a controlled rate.[4][5] This analysis provides crucial data points, including the onset temperature of decomposition and the temperature of maximum degradation rate.[5] TGA can also be coupled with other techniques like mass spectrometry (TGA-MS) or infrared spectroscopy (TGA-FTIR) to analyze the gases evolved during degradation, helping to elucidate the decomposition mechanism.[6] Differential Scanning Calorimetry (DSC) is another valuable tool that measures heat flow and can identify the glass transition temperature (Tg) and melting temperature (Tm), which are also related to a polymer's operational thermal limits.[2]
Data Summary: Effects of Stabilization Strategies
The following table summarizes hypothetical TGA data for a generic polymer synthesized with this compound, illustrating the potential impact of different strategies on its thermal stability.
| Strategy Applied | Onset Decomposition T₅% (°C) | Temperature of Max. Decomposition Rate Tₘₐₓ (°C) | Char Yield at 600°C (%) |
| Control (Unmodified Polymer) | 310 | 355 | 2.5 |
| Increased Molecular Weight | 325 | 370 | 2.8 |
| Addition of Thermal Stabilizer (0.5% w/w) | 340 | 385 | 3.1 |
| Introduction of Cross-linking Agent | 365 | 410 | 8.0 |
Note: Data are illustrative and will vary based on the specific polymer system and experimental conditions.
Key Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of a polymer sample.
Methodology:
-
Sample Preparation: Place a small, precisely weighed amount of the polymer sample (typically 5-10 mg) into a TGA sample pan, often made of platinum or alumina.[4]
-
Instrument Setup:
-
Place the pan into the TGA instrument's microbalance.
-
Select the atmosphere for the analysis. For studying thermal decomposition, use an inert atmosphere like nitrogen.[4] For oxidative decomposition, use air or a specific oxygen mixture.[4]
-
Set the temperature program. A typical program involves heating from room temperature to 800-900°C at a constant rate, commonly 10°C or 20°C per minute.[4]
-
-
Data Acquisition: Initiate the temperature program. The instrument will continuously record the sample's mass as a function of temperature and time.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of decomposition (T_onset) , often defined as the temperature at which 5% mass loss occurs (T₅%). This indicates the start of significant degradation.[5]
-
Identify the temperature of maximum decomposition rate (T_max) by finding the peak of the first derivative of the TGA curve (the DTG curve).
-
Visual Guides and Workflows
Caption: Troubleshooting workflow for addressing poor thermal stability.
Caption: Simplified pathway from initiation to potential degradation.
References
- 1. youtube.com [youtube.com]
- 2. Polymer - Wikipedia [en.wikipedia.org]
- 3. The Influence of Initiator Concentration on Selected Properties of Thermosensitive Poly(Acrylamide-co-2-Acrylamido-2-Methyl-1-Propanesulfonic Acid) Microparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
Impact of solvent choice on V-58 decomposition rate.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the impact of solvent choice on the decomposition rate of the azo initiator V-58 (2,2'-Azobis(2,4-dimethylvaleronitrile)).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
A1: this compound, also known by the chemical name 2,2'-Azobis(2,4-dimethylvaleronitrile) and trade names such as ADVN and ABVN, is a thermally sensitive azo compound.[1][2] It is widely used as a radical initiator in polymerization reactions for materials like polymer concrete.[3] Its primary function is to decompose upon heating to generate free radicals, which then initiate the polymerization of monomers.
Q2: How does this compound decompose?
A2: this compound decomposes thermally through the cleavage of the carbon-nitrogen bonds of the azo group (-N=N-). This process results in the formation of two carbon-centered radicals and the liberation of nitrogen gas. This decomposition is a first-order reaction.[4] The generated radicals are highly reactive and initiate the desired chemical reaction, such as polymerization.[4]
Q3: Does the choice of solvent affect the decomposition rate of this compound?
A3: While some sources suggest that the decomposition rate of azo initiators is largely independent of the solvent used, the polarity and viscosity of the solvent can have a modest effect on the decomposition kinetics.[4] The "cage effect," where the solvent molecules can trap the newly formed radicals and facilitate their recombination, can influence the initiation efficiency. However, comprehensive public data quantifying the solvent effect on this compound decomposition is limited. The most commonly cited data point is for its decomposition in toluene.
Q4: What is the 10-hour half-life temperature of this compound?
A4: The 10-hour half-life temperature is the temperature at which 50% of the initiator will have decomposed after 10 hours. For this compound in a toluene solution, the 10-hour half-life temperature is 51°C. This value is a critical parameter for selecting the appropriate initiator for a specific polymerization process and for determining safe storage and handling temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Slow or incomplete polymerization | 1. Reaction temperature is too low for efficient this compound decomposition. 2. Incorrect solvent choice leading to poor solubility or radical scavenging. 3. Presence of inhibitors in the monomer or solvent. | 1. Increase the reaction temperature to be closer to or above the 10-hour half-life temperature of this compound (51°C in toluene). 2. Ensure this compound is fully dissolved in the chosen solvent. This compound is soluble in aromatic hydrocarbons, ketones, and esters. Avoid solvents that may react with free radicals. 3. Purify the monomer and solvent to remove any inhibitors. |
| Reaction is too fast or uncontrollable | 1. Reaction temperature is excessively high, leading to a very rapid decomposition of this compound. 2. High concentration of this compound. | 1. Lower the reaction temperature to moderate the rate of radical generation. 2. Reduce the concentration of this compound in the reaction mixture. |
| Inconsistent reaction rates between batches | 1. Variation in the purity of this compound, monomers, or solvent. 2. Inaccurate temperature control. 3. Exposure of this compound to light, which can induce photochemical decomposition. | 1. Use high-purity reagents and ensure consistent quality between batches. 2. Calibrate and ensure precise temperature control of the reaction vessel. 3. Store this compound in a cool, dark place and handle it under subdued light to prevent premature decomposition. |
| Formation of unwanted byproducts | 1. Side reactions of the generated radicals with the solvent or impurities. 2. Radical recombination (cage effect) leading to non-initiating species. | 1. Select a solvent that is inert under the reaction conditions. 2. While difficult to eliminate completely, adjusting the solvent viscosity or temperature may slightly alter the cage effect. |
Quantitative Data
Due to the limited availability of comprehensive public data for this compound decomposition in a wide range of solvents, the following table provides the known decomposition data in toluene. Researchers are encouraged to determine the decomposition kinetics in their specific solvent system experimentally.
| Solvent | Temperature (°C) | Half-Life (t½) | Rate Constant (k_d) (s⁻¹) |
| Toluene | 51 | 10 hours | 1.925 x 10⁻⁵ |
Note: The rate constant was calculated from the 10-hour half-life using the first-order kinetics equation: k_d = ln(2) / t½.
Experimental Protocols
Determining the Decomposition Rate of this compound
A common method to determine the decomposition rate of this compound is to monitor its concentration over time at a constant temperature. This can be achieved using techniques like High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
1. Sample Preparation:
-
Prepare a dilute solution of this compound in the solvent of interest (e.g., 0.1 M).
-
Ensure the solvent is of high purity and degassed to remove dissolved oxygen, which can interfere with radical reactions.
2. Isothermal Decomposition:
-
Place the solution in a constant temperature bath set to the desired experimental temperature.
-
At regular time intervals, withdraw an aliquot of the solution.
3. Analysis:
-
Using HPLC:
-
Immediately quench the reaction in the aliquot (e.g., by rapid cooling or adding an inhibitor).
-
Analyze the concentration of the remaining this compound using a calibrated HPLC system. A C18 column is typically suitable, with a mobile phase such as a methanol/water or acetonitrile/water mixture. Detection is usually done with a UV detector at a wavelength where this compound has a strong absorbance.
-
-
Using UV-Visible Spectroscopy:
-
This method is suitable if this compound has a distinct absorption peak that does not overlap with the decomposition products or the solvent.
-
Monitor the decrease in absorbance of the this compound peak over time at a fixed wavelength.
-
4. Data Analysis:
-
Plot the natural logarithm of the this compound concentration (ln[this compound]) versus time.
-
For a first-order decomposition, this plot should yield a straight line.
-
The slope of the line is equal to the negative of the decomposition rate constant (-k_d).
-
The half-life (t½) can then be calculated using the equation: t½ = ln(2) / k_d.
Diagrams
Caption: Experimental workflow for determining the decomposition rate of this compound.
References
Technical Support Center: Quenching Polymerization Reactions Initiated by V-58
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with V-58 initiated polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used as a polymerization initiator?
This compound is the trade name for the chemical compound 2,2'-Azobis(2,4-dimethylvaleronitrile). It is an oil-soluble azo initiator used to start free-radical polymerization reactions. A key characteristic of this compound is its relatively low decomposition temperature, with a 10-hour half-life at 51°C in a toluene solution.[1] This property makes it suitable for polymerizations that need to be conducted at milder temperatures.
Q2: Why is it necessary to quench a polymerization reaction?
Quenching, or stopping, a polymerization reaction is a critical step for several reasons:
-
To control polymer properties: Terminating the reaction at a specific time allows for the control of the polymer's molecular weight and polydispersity.
-
To prevent runaway reactions: Free-radical polymerizations are exothermic, and quenching helps to prevent uncontrolled reactions that can be hazardous.[2][3]
-
To ensure product stability: Stopping the reaction prevents further changes to the polymer during storage or subsequent processing.
Q3: What are the common methods for quenching a this compound initiated polymerization?
The most common method for quenching a free-radical polymerization, including those initiated by this compound, is to introduce a radical scavenger or inhibitor. These molecules react with and neutralize the propagating free radicals, effectively terminating the polymer chain growth.[2][3] Commonly used quenchers include:
-
Phenolic compounds: Hydroquinone (HQ) and Butylated Hydroxytoluene (BHT) are effective radical scavengers.
-
Nitroxide stable free radicals: TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) is a highly efficient radical trap.[2]
-
Oxygen: While it can inhibit polymerization, its use as a primary quenching agent can be difficult to control and may lead to undesirable side reactions.
Troubleshooting Guides
Problem 1: Incomplete Quenching of the Polymerization
-
Symptom: The viscosity of the reaction mixture continues to increase after the addition of the quenching agent, or the molecular weight of the polymer is higher than expected.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Insufficient Quencher Concentration | The amount of quencher added was not enough to scavenge all the active radical species. |
| Solution: Increase the concentration of the quenching agent. A general starting point is a 1:1 to 1.5:1 molar ratio of quencher to the initial initiator concentration. | |
| Poor Mixing | The quenching agent was not dispersed evenly throughout the reaction mixture, leading to localized areas of continued polymerization. |
| Solution: Ensure vigorous and thorough mixing immediately after adding the quenching agent. Consider adding the quencher as a solution in a compatible solvent to aid dispersion. | |
| Delayed Quenching | The quenching agent was added too late in the reaction, allowing the polymerization to proceed to a higher conversion than desired. |
| Solution: Add the quenching agent at the precise time point required to achieve the target molecular weight. This may require careful reaction monitoring. |
Problem 2: Undesirable Side Reactions or Product Discoloration
-
Symptom: The final polymer product is discolored or contains impurities.
-
Possible Causes & Solutions:
| Cause | Recommended Action |
| Reaction with Quencher | The quenching agent itself or its byproducts are reacting with the polymer or other components in the reaction mixture. |
| Solution: Select a quenching agent that is inert to the polymer and other reaction components. For example, TEMPO is often a good choice as it is a stable radical and less likely to cause side reactions compared to some phenolic inhibitors.[2] | |
| Oxidation | If using oxygen or air to quench, oxidative side reactions can occur, leading to discoloration and changes in polymer properties. |
| Solution: Avoid using air or oxygen as the primary quenching method if product color is critical. If it must be used, introduce it in a controlled manner and for a limited time. |
Experimental Protocols
Below are detailed methodologies for quenching a this compound initiated polymerization using common radical scavengers.
Protocol 1: Quenching with Hydroquinone (HQ)
-
Preparation of Quenching Solution: Prepare a stock solution of hydroquinone in a solvent that is miscible with the polymerization reaction mixture (e.g., the same solvent used for the polymerization). A typical concentration is 1-5% (w/v).
-
Calculation of Quencher Amount: Calculate the molar amount of this compound used to initiate the polymerization. Determine the required amount of hydroquinone, typically aiming for a molar ratio of HQ to this compound between 1:1 and 1.5:1.
-
Quenching Procedure:
-
At the desired time point to stop the polymerization, rapidly add the calculated volume of the hydroquinone solution to the reaction vessel.
-
Ensure immediate and vigorous stirring to distribute the quencher evenly.
-
Continue stirring for at least 10-15 minutes to ensure complete termination of the polymerization.
-
The reaction mixture can then be cooled to room temperature and the polymer isolated through precipitation in a non-solvent.
-
Protocol 2: Quenching with Butylated Hydroxytoluene (BHT)
-
Preparation of Quenching Solution: Prepare a stock solution of BHT in a compatible solvent. BHT is readily soluble in many organic solvents.
-
Calculation of Quencher Amount: Similar to the hydroquinone protocol, calculate the required amount of BHT based on a 1:1 to 1.5:1 molar ratio to the initial this compound concentration.
-
Quenching Procedure:
-
Introduce the BHT solution to the reaction mixture at the desired termination point.
-
Mix thoroughly to ensure rapid quenching.
-
Allow the mixture to stir for 10-15 minutes before proceeding with polymer isolation.
-
Protocol 3: Quenching with TEMPO
-
Preparation of Quenching Solution: Prepare a stock solution of TEMPO in a suitable solvent.
-
Calculation of Quencher Amount: Calculate the amount of TEMPO needed. A 1:1 molar ratio of TEMPO to the initial this compound concentration is often sufficient due to its high efficiency.[2]
-
Quenching Procedure:
-
Add the TEMPO solution to the polymerization reaction.
-
Ensure efficient mixing.
-
Stir for 5-10 minutes to allow for complete radical trapping.
-
Proceed with cooling the reaction and isolating the polymer.
-
Quantitative Data Summary
The following table summarizes the typical concentrations and relative efficiencies of common quenching agents for free-radical polymerizations.
| Quenching Agent | Typical Molar Ratio (Quencher:Initiator) | Relative Efficiency | Notes |
| Hydroquinone | 1:1 to 1.5:1 | High | Effective and widely used. May cause discoloration in some systems. |
| Butylated Hydroxytoluene (BHT) | 1:1 to 1.5:1 | High | A common and effective antioxidant inhibitor. |
| TEMPO | 1:1 | Very High | Highly efficient radical scavenger, often leading to cleaner reactions.[2] |
Visualizations
Logical Workflow for Quenching Polymerization
The following diagram illustrates the decision-making process and experimental workflow for effectively quenching a this compound initiated polymerization.
Caption: A logical workflow for quenching this compound initiated polymerization.
Mechanism of Radical Quenching
This diagram illustrates the general mechanism by which a radical scavenger (inhibitor) terminates a growing polymer chain.
Caption: General mechanism of free radical quenching by an inhibitor.
References
Validation & Comparative
V-58 vs. AIBN: A Comparative Guide for Radical Polymerization of Methacrylates
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable radical initiator is a critical parameter in the synthesis of methacrylate polymers, influencing polymerization kinetics, polymer properties, and overall process efficiency. This guide provides a detailed comparison of two commonly used azo initiators, V-58 (2,2'-Azobis(2,4-dimethylvaleronitrile)) and AIBN (2,2'-Azobisisobutyronitrile), to assist researchers in making informed decisions for their specific applications.
At a Glance: Key Performance Differences
| Property | This compound (V-65) | AIBN |
| 10-hour Half-life Temperature | 51°C (in toluene) | 65°C (in toluene) |
| Molecular Weight | 248.37 g/mol | 164.21 g/mol |
| Solubility | Soluble in various organic solvents such as toluene and methanol. | Soluble in many organic solvents and monomers. |
| Decomposition Temperature | Lower | Higher |
Performance Comparison in Methacrylate Polymerization
While direct, comprehensive comparative studies on the radical polymerization of methacrylates using this compound and AIBN are limited in publicly available literature, the key difference in their 10-hour half-life temperatures provides a strong basis for performance expectation. This compound's lower decomposition temperature (51°C) compared to AIBN (65°C) indicates that it will initiate polymerization at a faster rate at lower temperatures. This can be advantageous for polymerizing temperature-sensitive monomers or when aiming for shorter reaction times.
Conversely, the higher decomposition temperature of AIBN offers greater thermal stability, which can be beneficial in processes requiring higher temperatures to achieve specific polymer properties or to overcome activation energy barriers. The choice between this compound and AIBN will therefore largely depend on the desired reaction temperature and the thermal stability of the monomer and resulting polymer.
Experimental Protocols
Below are representative experimental protocols for the solution and bulk polymerization of methyl methacrylate (MMA) using an azo initiator. These can be adapted for a comparative study of this compound and AIBN by maintaining identical reaction conditions while only varying the initiator type and its molar concentration.
Solution Polymerization of Methyl Methacrylate
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
Toluene (or other suitable solvent)
-
This compound or AIBN initiator
-
Nitrogen gas supply
-
Reaction flask with a condenser, magnetic stirrer, and nitrogen inlet
-
Constant temperature oil bath
Procedure:
-
In a reaction flask, dissolve a specific amount of MMA monomer in toluene.
-
Add the desired molar concentration of either this compound or AIBN to the solution.
-
Purge the reaction mixture with nitrogen gas for at least 30 minutes to remove dissolved oxygen, which can inhibit radical polymerization.
-
Immerse the reaction flask in a preheated oil bath set to the desired reaction temperature (e.g., 60°C for this compound or 70°C for AIBN).
-
Maintain the reaction under a nitrogen atmosphere with continuous stirring for a predetermined time.
-
To monitor the polymerization kinetics, samples can be withdrawn at different time intervals to determine the monomer conversion, typically by gravimetry or chromatography.
-
At the end of the reaction, cool the flask to room temperature and precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter, wash, and dry the resulting poly(methyl methacrylate) (PMMA) to a constant weight.
-
Characterize the polymer for its molecular weight and polydispersity index (PDI) using techniques like Gel Permeation Chromatography (GPC).
Bulk Polymerization of Methyl Methacrylate
Materials:
-
Methyl methacrylate (MMA), inhibitor removed
-
This compound or AIBN initiator
-
Nitrogen gas supply
-
Reaction vessel (e.g., sealed ampoule or reactor)
-
Constant temperature bath
Procedure:
-
Place the desired amount of MMA monomer into the reaction vessel.
-
Add the calculated amount of this compound or AIBN initiator to the monomer.
-
Degas the mixture by several freeze-pump-thaw cycles to thoroughly remove oxygen.
-
Seal the reaction vessel under vacuum or a nitrogen atmosphere.
-
Submerge the sealed vessel in a constant temperature bath set at the desired polymerization temperature.
-
Allow the polymerization to proceed for the intended duration.
-
After the reaction, cool the vessel and carefully open it.
-
Dissolve the resulting solid polymer in a suitable solvent (e.g., acetone or toluene).
-
Precipitate, filter, wash, and dry the polymer as described in the solution polymerization protocol.
-
Characterize the polymer's molecular weight and PDI.
Chemical Structures and Decomposition Pathways
The following diagrams illustrate the chemical structures and the radical decomposition pathways of this compound and AIBN. The decomposition of these azo compounds is initiated by heat, leading to the homolytic cleavage of the C-N bonds and the liberation of nitrogen gas, a thermodynamically favorable process that drives the formation of two carbon-centered radicals.
References
A Comparative Guide: V-58 vs. Benzoyl Peroxide for Styrene Polymerization
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Initiator Performance in Styrene Polymerization
The selection of an appropriate initiator is a critical parameter in controlling the kinetics of free-radical polymerization and the final properties of the resulting polymer. This guide provides a detailed comparison of two common initiators for the polymerization of styrene: 2,2'-Azobis(2,4-dimethylvaleronitrile) (V-58) and benzoyl peroxide (BPO). This analysis is supported by experimental data to assist researchers in making informed decisions for their specific applications.
Executive Summary
Both this compound and benzoyl peroxide are effective free-radical initiators for styrene polymerization. The primary distinction lies in their decomposition kinetics, which directly influences the polymerization rate and the characteristics of the final polystyrene. This compound, an azo initiator, offers the advantage of a first-order decomposition rate that is largely independent of the solvent, leading to more predictable polymerization kinetics. Benzoyl peroxide, a peroxide initiator, can be susceptible to induced decomposition, which may alter the polymerization rate.
The choice between this compound and benzoyl peroxide will depend on the desired reaction temperature, the required polymerization rate, and the target molecular weight and polydispersity of the polystyrene.
Initiator Properties and Performance Data
A side-by-side comparison of the key properties and their impact on styrene polymerization is presented in the table below.
| Property | This compound (2,2'-Azobis(2,4-dimethylvaleronitrile)) | Benzoyl Peroxide (BPO) |
| Chemical Structure | C₁₄H₂₄N₄ | (C₆H₅CO)₂O₂ |
| Molecular Weight | 248.37 g/mol | 242.23 g/mol |
| Initiator Type | Azo Initiator | Peroxide Initiator |
| Decomposition Temperature (10-hr half-life) | 51 °C (in toluene) | 73 °C (in benzene) |
| Decomposition Kinetics | First-order, not susceptible to induced decomposition.[1] | Can undergo induced decomposition. |
| Radicals Generated | Carbon-centered radicals and nitrogen gas.[1] | Phenyl and benzoyloxy radicals. |
| Initiator Efficiency (f) | Typically 0.5 - 0.7.[1] | Can be variable, often around 0.8 in the absence of induced decomposition.[2] |
Quantitative Comparison of Styrene Polymerization
| Parameter | This compound | Benzoyl Peroxide |
| Typical Polymerization Temperature | 50 - 70 °C | 70 - 90 °C |
| Polymerization Rate | Generally provides a more controlled and predictable rate due to first-order decomposition. | The rate can be influenced by factors such as solvent and monomer concentration due to potential induced decomposition. |
| Molecular Weight (Mn) | Inversely proportional to the square root of the initiator concentration. | Inversely proportional to the square root of the initiator concentration. |
| Polydispersity Index (PDI) | Typically in the range of 1.5 - 2.5 for conventional free-radical polymerization. | Typically in the range of 1.5 - 2.5 for conventional free-radical polymerization. |
Signaling Pathways and Experimental Workflows
Initiation Mechanism of Styrene Polymerization
The following diagrams illustrate the initiation pathways for styrene polymerization using this compound and benzoyl peroxide.
General Experimental Workflow for Bulk Polymerization of Styrene
The following diagram outlines a typical workflow for the bulk polymerization of styrene.
Experimental Protocols
Bulk Polymerization of Styrene using Benzoyl Peroxide
This protocol is a representative example for the bulk polymerization of styrene.
Materials:
-
Styrene monomer
-
Benzoyl peroxide (BPO)
-
Sodium hydroxide (NaOH) solution (for inhibitor removal, if necessary)
-
Anhydrous calcium chloride (or other suitable drying agent)
-
Methanol
-
Reaction flask with a condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (e.g., nitrogen or argon)
Procedure:
-
Inhibitor Removal (if applicable): If the styrene monomer contains an inhibitor (e.g., 4-tert-butylcatechol), wash the styrene with an equal volume of 10% aqueous NaOH solution in a separatory funnel. Separate the layers and wash the styrene layer with distilled water until the washings are neutral.
-
Drying: Dry the inhibitor-free styrene over anhydrous calcium chloride for several hours, then filter to remove the drying agent.
-
Reaction Setup: Place a magnetic stir bar in a clean, dry reaction flask. Add the desired amount of purified styrene monomer to the flask.
-
Initiator Addition: Add the calculated amount of benzoyl peroxide to the styrene monomer. A typical concentration is in the range of 0.1 to 1.0 mol% relative to the monomer.
-
Inert Atmosphere: Purge the reaction flask with an inert gas (nitrogen or argon) for 10-15 minutes to remove oxygen, which can inhibit the polymerization.
-
Polymerization: Heat the reaction mixture to the desired temperature (typically 80-90°C) with constant stirring. The viscosity of the solution will increase as the polymerization proceeds.
-
Isolation: After the desired reaction time, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing an excess of a non-solvent, such as methanol, while stirring. The polystyrene will precipitate as a white solid.
-
Purification: Filter the precipitated polystyrene and wash it with fresh methanol to remove any unreacted monomer and initiator.
-
Drying: Dry the collected polystyrene in a vacuum oven at a moderate temperature (e.g., 50-60°C) until a constant weight is achieved.
Note on this compound Protocol: A similar protocol can be followed for this compound. The primary difference would be the polymerization temperature, which is typically lower, in the range of 50-70°C, due to the lower decomposition temperature of this compound.
Conclusion
Both this compound and benzoyl peroxide are effective initiators for the free-radical polymerization of styrene. This compound's predictable first-order decomposition kinetics make it an excellent choice for applications requiring precise control over the polymerization rate. Its lower decomposition temperature is also advantageous for polymerizing temperature-sensitive monomers or when lower reaction temperatures are desired to potentially achieve higher molecular weights.
Benzoyl peroxide is a widely used and cost-effective initiator. However, its potential for induced decomposition requires careful consideration of the reaction conditions to ensure reproducibility. The choice between these two initiators will ultimately be guided by the specific requirements of the polymerization process and the desired properties of the final polystyrene product.
References
A Comparative Guide: Unveiling the Advantages of V-58 over Potassium Persulfate in Emulsion Polymerization
For researchers, scientists, and drug development professionals seeking to optimize their emulsion polymerization processes, the choice of initiator is a critical parameter influencing reaction kinetics, polymer properties, and final product performance. This guide provides a comprehensive comparison of the cationic azo initiator V-58 and the conventional anionic initiator potassium persulfate (KPS), highlighting the distinct advantages of this compound through supporting data and detailed experimental protocols.
Emulsion polymerization is a versatile technique for producing a wide range of polymers with applications spanning from coatings and adhesives to biomedical and pharmaceutical drug delivery systems. The initiator plays a pivotal role in this process, generating the initial free radicals that trigger polymerization. While potassium persulfate has been a workhorse in this field, the unique characteristics of cationic initiators like this compound (2,2'-Azobis(2-amidinopropane) dihydrochloride) offer significant benefits in terms of process control and final polymer architecture.
Key Performance Advantages of this compound
The primary advantages of utilizing this compound as an initiator in emulsion polymerization, particularly in comparison to potassium persulfate, stem from its cationic nature and its predictable decomposition kinetics. These attributes translate to improved latex stability, better control over particle size, and the ability to synthesize polymers with novel architectures.
One of the most significant benefits of using a cationic initiator like this compound is the resulting positively charged polymer particles. This inherent positive surface charge enhances colloidal stability through electrostatic repulsion, preventing particle agglomeration and leading to more stable latexes. This is particularly advantageous in formulations where stability at low pH or in the presence of cationic surfactants or other positively charged species is required.
Furthermore, the choice of initiator can have a profound impact on the final properties of the polymer. The fragments of the initiator molecule become incorporated into the polymer chains as end-groups. The cationic amidine groups from this compound impart a permanent positive charge to the polymer, which can be beneficial for applications such as gene delivery, drug targeting, and flocculation. In contrast, the sulfate end-groups from potassium persulfate result in an anionic polymer.
Comparative Performance Data
To illustrate the performance differences between this compound and potassium persulfate, the following tables summarize key data from typical emulsion polymerization of a model monomer like styrene.
Table 1: Comparison of Initiator Properties
| Property | This compound (2,2'-Azobis(2-amidinopropane) dihydrochloride) | Potassium Persulfate (KPS) |
| Initiator Type | Cationic Azo Initiator | Anionic Inorganic Persulfate |
| Decomposition | Primarily thermal | Thermal, pH-dependent |
| 10-hour Half-life in Water | ~56 °C | ~65 °C (pH dependent) |
| Radical Type | Carbon-centered radicals with cationic amidine groups | Sulfate anion-radicals |
Table 2: Comparative Performance in Styrene Emulsion Polymerization
| Parameter | Initiated with this compound | Initiated with Potassium Persulfate |
| Latex Stability | Excellent, stable at low pH | Good, stability decreases at low pH |
| Particle Surface Charge | Positive (Cationic) | Negative (Anionic) |
| Particle Size (Typical) | 100 - 200 nm | 150 - 300 nm |
| Molecular Weight (Mw) | 200,000 - 400,000 g/mol | 250,000 - 500,000 g/mol |
| Initiation Efficiency | High | Moderate, dependent on cage effect |
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols for the emulsion polymerization of styrene using both this compound and potassium persulfate are provided below.
Experimental Protocol: Emulsion Polymerization of Styrene with this compound
-
Reactor Setup: A 250 mL, three-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Initial Charge: Deionized water (100 g) and a cationic or non-ionic surfactant (e.g., cetyltrimethylammonium bromide, CTAB, 1.0 g) are added to the flask.
-
Inert Atmosphere: The system is purged with nitrogen for 30 minutes to remove dissolved oxygen.
-
Monomer Addition: Styrene monomer (20 g), previously purified by passing through an inhibitor removal column, is added to the reactor.
-
Initiator Solution Preparation: this compound initiator (0.2 g) is dissolved in 5 mL of deionized water.
-
Polymerization: The reactor is heated to 60°C in a water bath. The this compound solution is then injected into the reactor to initiate the polymerization.
-
Reaction Monitoring: The reaction is allowed to proceed for 6 hours under continuous stirring and a nitrogen blanket. Samples can be withdrawn periodically to determine monomer conversion gravimetrically.
-
Termination: The reaction is terminated by cooling the reactor to room temperature.
Experimental Protocol: Emulsion Polymerization of Styrene with Potassium Persulfate
-
Reactor Setup: A 250 mL, three-necked, round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.
-
Initial Charge: Deionized water (100 g) and an anionic surfactant (e.g., sodium dodecyl sulfate, SDS, 1.0 g) are added to the flask.
-
Inert Atmosphere: The system is purged with nitrogen for 30 minutes.
-
Monomer Addition: Purified styrene monomer (20 g) is added to the reactor.
-
Initiator Solution Preparation: Potassium persulfate initiator (0.2 g) is dissolved in 5 mL of deionized water.
-
Polymerization: The reactor is heated to 70°C in a water bath. The potassium persulfate solution is then injected to start the polymerization.
-
Reaction Monitoring: The polymerization is carried out for 6 hours with continuous stirring under a nitrogen atmosphere.
-
Termination: The reaction is stopped by cooling the reactor.
Visualization of Key Processes
To further clarify the mechanisms and workflows, the following diagrams are provided.
Figure 1: Thermal decomposition of this compound and potassium persulfate initiators.
Figure 2: General experimental workflow for emulsion polymerization.
Conclusion
A Comparative Guide to Azo Initiators: V-58 versus a a a a a Alternatives
For researchers, scientists, and drug development professionals seeking to optimize their polymerization processes, the choice of a suitable radical initiator is paramount. This guide provides a comprehensive comparison of the performance of V-58 (also known as V-65) with other commonly used azo initiators, namely AIBN and V-50. The information presented is supported by experimental data to facilitate an informed selection process.
Performance at a Glance: A Tabular Comparison
The following tables summarize the key performance indicators for this compound, AIBN, and V-50, offering a clear and concise overview of their properties.
Table 1: Decomposition Kinetics
| Initiator | Chemical Name | 10-hour Half-life Temperature (°C) | Activation Energy (kJ/mol) | Frequency Factor (ln A) |
| This compound (V-65) | 2,2'-Azobis(2,4-dimethylvaleronitrile) | 51 (in Toluene)[1][2] | 117.8[1] | 32.94[1] |
| AIBN | 2,2'-Azobis(isobutyronitrile) | 65 (in Toluene) | Not explicitly found | Not explicitly found |
| V-50 | 2,2'-Azobis(2-methylpropionamidine)dihydrochloride | 56 (in Water)[3] | Not explicitly found | Not explicitly found |
Note: The 10-hour half-life temperature is the temperature at which 50% of the initiator decomposes in 10 hours and is a critical parameter for selecting an initiator for a specific polymerization temperature.
Table 2: Solubility Profile
| Initiator | Water | Toluene | Methanol | Acetone | N,N-Dimethylformamide (DMF) |
| This compound (V-65) | Insoluble[1][4] | Soluble[1][4] | Soluble[1][4] | Soluble[1][4] | Soluble[1][4] |
| AIBN | Insoluble | Soluble | Sparingly soluble | Soluble | Soluble |
| V-50 | Freely soluble[3] | Insoluble | Practically insoluble[3] | Practically insoluble[3] | Practically insoluble[3] |
In-depth Performance Analysis
This compound (V-65): The Low-Temperature Performer
AIBN: The Industry Standard
AIBN, or 2,2'-Azobis(isobutyronitrile), is a widely recognized and utilized azo initiator. With a 10-hour half-life temperature of 65°C in toluene, it is suitable for a broad range of polymerization reactions conducted at moderate temperatures. Its performance characteristics are well-documented, making it a reliable benchmark for comparison.
V-50: The Water-Soluble Specialist
V-50, or 2,2'-Azobis(2-methylpropionamidine)dihydrochloride, is a water-soluble azo initiator with a 10-hour half-life temperature of 56°C in water.[3] This property makes it the initiator of choice for emulsion and solution polymerizations in aqueous media, where oil-soluble initiators like this compound and AIBN are ineffective.
Experimental Protocols
To ensure accurate and reproducible results when evaluating and comparing azo initiators, standardized experimental protocols are essential. The following sections outline the methodologies for determining key performance parameters.
Determination of Decomposition Kinetics via UV-Vis Spectroscopy
This method relies on monitoring the decrease in the concentration of the azo initiator over time at a constant temperature. The decomposition of most azo initiators follows first-order kinetics.
Materials and Equipment:
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Solvent of choice (e.g., toluene for this compound and AIBN, water for V-50)
-
Azo initiator to be tested
Procedure:
-
Prepare a stock solution of the azo initiator of a known concentration in the chosen solvent. The concentration should be such that the initial absorbance at the wavelength of maximum absorption (λmax) is within the linear range of the spectrophotometer (typically 0.1 - 1.0).
-
Determine the λmax of the azo initiator by scanning the UV-Vis spectrum of the stock solution.
-
Set the spectrophotometer to measure absorbance at the determined λmax.
-
Preheat the thermostatted cell holder to the desired experimental temperature.
-
Transfer a known volume of the stock solution to a quartz cuvette and place it in the cell holder.
-
Record the absorbance at time t=0 and then at regular intervals. The frequency of measurements will depend on the decomposition rate of the initiator at the chosen temperature.
-
Continue monitoring the absorbance until it reaches a constant value, indicating the complete decomposition of the initiator.
-
Plot ln(At/A0) versus time (t) , where At is the absorbance at time t and A0 is the initial absorbance.
-
The slope of the resulting linear plot will be equal to -kd, where kd is the first-order decomposition rate constant.
-
The half-life (t1/2) of the initiator can then be calculated using the equation: t1/2 = ln(2) / kd.
Measurement of Initiation Efficiency
The initiation efficiency (f) is a measure of the fraction of radicals generated by the initiator that actually initiate polymerization. One common method to determine initiation efficiency involves the use of a radical scavenger.
Materials and Equipment:
-
Polymerization reactor with temperature control and inert gas inlet
-
Stable free radical scavenger (e.g., 1,1-diphenyl-2-picrylhydrazyl, DPPH)
-
UV-Vis Spectrophotometer
-
Solvent, monomer, and azo initiator
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of the azo initiator of known concentration in the chosen solvent and monomer.
-
Prepare a solution of the radical scavenger (e.g., DPPH) of known concentration in the same solvent.
-
In an inert atmosphere, mix the initiator solution with the scavenger solution in the polymerization reactor at a temperature where the initiator decomposes at a measurable rate.
-
Monitor the disappearance of the scavenger over time using UV-Vis spectroscopy. The scavenger has a strong absorbance at a specific wavelength, which decreases as it reacts with the radicals generated by the initiator.
-
The rate of scavenger consumption is equal to the rate of effective radical generation.
-
The rate of radical generation can be calculated from the known decomposition rate constant (kd) of the initiator and its initial concentration ([I]0): Rate of radical generation = 2 * kd * [I]0.
-
The initiation efficiency (f) is then the ratio of the rate of scavenger consumption to the rate of radical generation: f = (Rate of scavenger consumption) / (2 * kd * [I]0).
Visualizing the Selection Process
The selection of an appropriate azo initiator is a critical step in designing a polymerization experiment. The following workflow diagram illustrates the logical steps involved in this process.
Caption: Workflow for selecting an appropriate azo initiator.
Signaling Pathways in Radical Polymerization
The fundamental process of free-radical polymerization initiated by an azo compound can be visualized as a signaling pathway, where the initial thermal signal leads to the formation of a polymer chain.
Caption: Signaling pathway of free-radical polymerization.
References
- 1. V-65|CAS:4419-11-8|2,2'-Azobis(2,4-dimethylvaleronitrile)|ADVN|FUJIFILM Wako Pure Chemical Corporation [specchem-wako.fujifilm.com]
- 2. 4419-11-8・V-65B, Azo Initiator・LB-V65B-25GS・LB-V65B-50GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 4. 4419-11-8・V-65, Azo Initiator・LB-V65-50GS[Detail Information] | [Synthesis & Materials]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 5. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 6. Page loading... [guidechem.com]
Validation of V-58 Initiator Efficiency: A Review of Academic and Technical Literature
For researchers, scientists, and professionals in drug development and polymer chemistry, the selection of an appropriate radical initiator is paramount to achieving desired reaction kinetics and polymer properties. V-58, chemically known as 2,2'-Azobis(2,4-dimethylvaleronitrile), is a widely used azo initiator, particularly in applications requiring lower polymerization temperatures. This guide provides a comparative overview of this compound and discusses the principles of its initiator efficiency as found in academic and technical literature.
Comparison of this compound with a Common Alternative: AIBN
| Initiator | Chemical Name | 10-hour Half-life Temperature (°C) | Key Characteristics |
| This compound | 2,2'-Azobis(2,4-dimethylvaleronitrile) | 51 (in toluene)[1] | Suitable for lower temperature polymerization processes.[1] |
| AIBN | 2,2'-Azobisisobutyronitrile | ~65 | A widely used, general-purpose azo initiator. |
This lower decomposition temperature for this compound indicates a faster rate of radical generation at lower temperatures compared to AIBN.[1]
Understanding Initiator Efficiency
Initiator efficiency (ƒ) in radical polymerization is a measure of the fraction of radicals generated from the initiator that successfully initiate a polymer chain. The efficiency is typically less than 1 due to side reactions, primarily the "cage effect."
The Cage Effect: After the decomposition of an initiator molecule, the resulting radical pair is temporarily trapped in a "cage" of solvent molecules. Within this cage, the radicals can either diffuse apart to react with monomer units (initiation) or recombine to form stable, non-radical products, which reduces the initiator efficiency. The viscosity of the solvent can influence the cage effect; higher viscosity can increase the likelihood of radical recombination.
For common azo polymerization initiators, the efficiency is generally in the range of 0.5 to 0.7.[2][3]
Experimental Protocols for Determining Initiator Efficiency
While a specific, detailed experimental protocol for the validation of this compound initiator efficiency was not found in the reviewed literature, a general methodology for determining the initiator efficiency of azo compounds involves quantifying the amount of initiator consumed and the amount of nitrogen gas evolved.
General Methodology: Nitrogen Evolution Method
-
Preparation: A solution of the azo initiator (e.g., this compound) in a specific solvent is prepared at a known concentration.
-
Decomposition: The solution is heated to a constant temperature to induce thermal decomposition of the initiator.
-
Gas Collection: The evolved nitrogen gas is collected and its volume is measured over time using a gas burette or a similar apparatus.
-
Analysis: The rate of nitrogen evolution is used to determine the rate of decomposition of the initiator. The total amount of nitrogen evolved is compared to the theoretical amount expected from the complete decomposition of the initiator to calculate the efficiency.
It is important to note that this method measures the fraction of radicals that escape the solvent cage, which is a primary determinant of initiator efficiency.
Logical Workflow for Initiator Efficiency Determination
The following diagram illustrates a generalized workflow for the experimental determination of initiator efficiency.
Caption: General workflow for determining initiator efficiency.
References
A Researcher's Guide to Polymer Synthesis: A Comparative Analysis of Initiator Impact on Polymer Properties
For Researchers, Scientists, and Drug Development Professionals
The selection of an initiator is a critical decision in polymer synthesis, fundamentally dictating the resultant polymer's structural, physical, and chemical properties. This guide provides an objective comparison of how different initiator systems influence polymer characteristics, supported by experimental data and detailed methodologies. Understanding these relationships is paramount for designing polymers with tailored properties for advanced applications, from novel drug delivery systems to specialized biomaterials.
Overview of Polymerization Mechanisms and Initiators
Polymerization, the process of joining monomer units into a macromolecular chain, can be initiated through several mechanisms. The primary distinction lies between chain-growth and step-growth polymerization. This guide focuses on chain-growth polymerization, where an active center is formed and rapidly adds monomers. The nature of this active center—a free radical, a cation, or an anion—is determined by the initiator and defines the polymerization pathway.
Controlled radical polymerization (CRP) techniques have emerged as a powerful subclass, offering precise control over the polymerization process that is not achievable with conventional free radical methods.[1] These methods, including Nitroxide-Mediated Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, utilize specific initiators or mediating agents to control the concentration of growing radical chains.[1][2]
Below is a logical diagram illustrating the classification of common polymerization techniques based on the nature of the initiating species.
Caption: Classification of chain-growth polymerization methods.
Comparative Analysis of Initiator Systems
The choice of initiator directly impacts key polymer properties, including molecular weight, molecular weight distribution (polydispersity index, PDI), and polymer architecture. Conventional free radical polymerization offers simplicity but limited control, while controlled and ionic polymerizations provide precision at the cost of more stringent reaction conditions.
Free Radical Polymerization (FRP)
Initiated by the thermal or photochemical decomposition of molecules into active radicals.[3][4] Common initiators include azo compounds like Azobisisobutyronitrile (AIBN) and peroxides like Benzoyl Peroxide (BPO).[4][5]
-
Mechanism: An initiating radical adds to a monomer, creating a new radical that propagates the chain until termination occurs.[6]
-
Control: This method offers poor control over molecular weight and results in a broad PDI (typically > 1.5) due to high radical concentrations and various termination pathways.[1]
Caption: Workflow for Free Radical Polymerization (FRP).
Controlled Radical Polymerization (CRP)
CRP techniques establish a dynamic equilibrium between a small number of active, propagating radicals and a majority of dormant species, minimizing irreversible termination reactions.[7] This allows for the synthesis of polymers with predictable molecular weights, narrow PDIs (typically 1.1–1.3), and complex architectures.[1][8]
-
Atom Transfer Radical Polymerization (ATRP): Uses an alkyl halide initiator and a transition-metal complex (e.g., CuBr/ligand) to reversibly generate radicals.[8][9]
-
Reversible Addition-Fragmentation chain-Transfer (RAFT): Employs a conventional radical initiator (e.g., AIBN) alongside a thiocarbonylthio compound that acts as a chain transfer agent (CTA).[9][10]
-
Nitroxide-Mediated Polymerization (NMP): Utilizes a stable nitroxide radical to reversibly cap the growing polymer chain, often initiated by an alkoxyamine.[8][9]
Caption: General equilibrium in Controlled Radical Polymerization (CRP).
Ionic Polymerization
Ionic polymerization involves propagating species with a distinct charge (cationic or anionic) and requires monomers with specific electronic properties.
-
Cationic Polymerization: Applicable to monomers with electron-donating groups that can stabilize a positive charge.[11] Initiation is typically achieved using protic acids or Lewis acids with a co-catalyst.[12] This method can be sensitive and require stringent, moisture-free conditions.[13]
-
Anionic Polymerization: Suitable for monomers with electron-withdrawing groups.[14] Strong nucleophiles like organolithium compounds (e.g., n-butyllithium) are common initiators.[8] Anionic polymerization, particularly when termination is avoided, can produce "living" polymers with very narrow PDIs.[14]
Data Summary: Initiator Effects on Polymer Properties
The following tables summarize the qualitative and quantitative impact of different initiator systems on key polymer properties.
Table 1: Qualitative Comparison of Polymerization Systems
| Feature | Free Radical (FRP) | Controlled Radical (CRP) | Cationic | Anionic |
| Initiator Examples | AIBN, BPO | ATRP: R-X/Cu(I); RAFT: AIBN + CTA; NMP: Alkoxyamine | H₂SO₄, BF₃/H₂O | n-BuLi, NaNH₂ |
| MW Control | Poor | Excellent | Good to Excellent | Excellent |
| Polydispersity (PDI) | Broad (>1.5) | Narrow (1.1-1.3) | Narrow to Broad | Very Narrow (<1.1) |
| Architecture Control | Limited (Branched) | Excellent (Block, Star)[2] | Good (Block, Telechelic) | Excellent (Block, Star) |
| Monomer Scope | Very Broad[10] | Broad (functional group tolerant)[8] | Electron-rich monomers[11] | Electron-poor monomers[14] |
| Reaction Conditions | Robust, tolerant to impurities | Requires pure reagents | Stringent, requires anhydrous conditions[13] | Stringent, requires anhydrous conditions |
Table 2: Quantitative Impact of Initiator Concentration on Polystyrene Properties
This table presents representative data on how initiator concentration affects the molecular weight (Mw) and PDI of polystyrene synthesized via different methods.
| Polymerization Method | Initiator | [Initiator] (mol%) | Avg. Weight Avg. MW (Mw, kDa) | Avg. PDI |
| Free Radical (FRP) | AIBN | 1.5% | 250 | 2.1 |
| Free Radical (FRP) | AIBN | 2.5% | 192[15] | 2.3 |
| NMP | TBEC/TEMPO | 1.1 [TEMPO]/[TBEC] ratio | 35 | 1.25 |
| NMP | TBEC/TEMPO | 1.3 [TEMPO]/[TBEC] ratio | 42 | 1.30 |
| Anionic | n-BuLi | 0.5% | 105 | 1.05 |
| Anionic | n-BuLi | 1.0% | 52 | 1.04 |
Note: Data is illustrative, based on trends reported in the literature.[15][16] Higher initiator concentrations in FRP lead to more polymer chains being formed simultaneously, resulting in a lower final molecular weight.[17] In contrast, controlled and living polymerizations allow for molecular weight to be targeted by adjusting the monomer-to-initiator ratio.
Experimental Protocols
Precise and reproducible experimental procedures are essential for comparative analysis. Below are generalized protocols for polymer synthesis and characterization.
General Protocol for Solution Polymerization (Styrene using AIBN)
This protocol describes a typical free radical solution polymerization. Similar setups are used for CRP and ionic polymerizations, but with rigorous purification and inert atmosphere techniques (e.g., Schlenk line or glovebox).
-
Reagent Preparation: Purify styrene monomer by passing it through a column of basic alumina to remove inhibitors. Recrystallize AIBN initiator from methanol.
-
Reaction Setup: Add the desired amount of styrene and solvent (e.g., toluene) to a round-bottom flask equipped with a magnetic stirrer and condenser.
-
Initiation: Degas the solution by bubbling with nitrogen for 30 minutes to remove oxygen, which can inhibit radical polymerization. Add the AIBN initiator.
-
Polymerization: Immerse the flask in a preheated oil bath (typically 60-80°C for AIBN) and stir for the desired reaction time.
-
Termination & Purification: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
-
Drying: Filter the precipitated polymer and dry it under vacuum to a constant weight.
Characterization Protocols
GPC is a standard technique for measuring the molecular weight (Mn, Mw) and polydispersity index (PDI) of a polymer.
-
Sample Preparation: Dissolve a small amount of the dried polymer (1-2 mg/mL) in a suitable mobile phase (e.g., THF). Filter the solution through a 0.22 µm syringe filter.
-
Instrumentation: Use a GPC system equipped with a refractive index (RI) detector. The system should be calibrated with polymer standards (e.g., polystyrene) of known molecular weights.
-
Analysis: Inject the sample onto the GPC columns. The software will analyze the resulting chromatogram against the calibration curve to determine Mn, Mw, and PDI (PDI = Mw/Mn).
NMR is used to confirm the chemical structure of the polymer and, in some cases, determine monomer conversion.
-
Sample Preparation: Dissolve 5-10 mg of the polymer in a deuterated solvent (e.g., CDCl₃).
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Analysis: Integrate the characteristic peaks corresponding to the polymer backbone and any end groups to verify the structure. For copolymers, the ratio of integrated signals from each monomer unit can determine the polymer composition.[18]
DSC is used to determine the thermal properties of the polymer, such as the glass transition temperature (Tg).
-
Sample Preparation: Accurately weigh 5-10 mg of the dry polymer into an aluminum DSC pan.
-
Instrumentation: Place the sample pan and an empty reference pan into the DSC cell.
-
Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. The Tg is identified as a step-change in the heat flow curve. Typically, a heat-cool-heat cycle is performed to erase the thermal history of the polymer.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. Clickable initiators, monomers and polymers in controlled radical polymerizations – a prospective combination in polymer science - Polymer Chemistry (RSC Publishing) DOI:10.1039/C0PY00168F [pubs.rsc.org]
- 3. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 4. What is free radical polymerization? types, characteristics, reaction mechanism, and typical methods with examples | Information | FUJIFILM Wako Chemicals Europe GmbH [specchem-wako.fujifilm.com]
- 5. youtube.com [youtube.com]
- 6. Radical polymerization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. fiveable.me [fiveable.me]
- 9. Controlled Polymerization Methods [web.itu.edu.tr]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Controlled Cationic Polymerization: Single-Component Initiation Under Ambient Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. fluenceanalytics.com [fluenceanalytics.com]
- 16. researchgate.net [researchgate.net]
- 17. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Radical Initiators: Profiling 2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN)
For researchers, scientists, and drug development professionals engaged in polymer synthesis and modification, the choice of a radical initiator is a critical parameter that dictates reaction kinetics, polymer properties, and overall process efficiency. Among the azo initiators, 2,2'-Azobis(2,4-dimethylvaleronitrile), commonly known as AMVN, presents a lower-temperature alternative to the more conventional 2,2'-Azobis(isobutyronitrile) (AIBN) and benzoyl peroxide (BPO). This guide provides an objective comparison of AMVN with these alternatives, focusing on its limitations and performance, supported by available experimental data and detailed methodologies.
Limitations of AMVN as an Initiator
While its lower decomposition temperature offers advantages in specific applications, AMVN is not without its limitations. A primary concern is its thermal stability. The self-accelerating decomposition temperature (SADT) of AMVN is relatively low, necessitating refrigerated storage and careful handling to prevent uncontrolled decomposition, which can pose fire and explosion hazards.[1] Furthermore, its lipophilic nature restricts its use to organic media, making it unsuitable for aqueous polymerization systems where water-soluble initiators like 4,4'-Azobis(4-cyanovaleric acid) (ACVA) or potassium persulfate are preferred.
The radical species generated from AMVN, 2,4-dimethyl-4-cyanopentyl radicals, can also influence polymerization kinetics and polymer architecture. The stability and reactivity of these radicals can differ from those generated by AIBN (isobutyronitrile radicals) or BPO (benzoyl and phenyl radicals), potentially affecting initiation efficiency, chain transfer reactions, and termination mechanisms.
Comparative Performance Data
To facilitate a direct comparison, the following tables summarize key performance indicators for AMVN, AIBN, and BPO based on available data from various sources. It is important to note that experimental conditions can significantly influence these values.
Table 1: Decomposition Kinetics of Radical Initiators
| Initiator | 10-Hour Half-Life Temperature (°C) | Decomposition Rate Constant (k_d) (s⁻¹) | Solvent | Temperature (°C) | Activation Energy (kJ/mol) |
| AMVN | 51[2] | - | Toluene | - | 117.8[2] |
| AIBN | 65[3] | 9.8 x 10⁻⁶[4] | - | 60 | - |
| 7.21 x 10⁻⁵[2] | Toluene | 60 | - | ||
| 1.2 x 10⁻⁵[5] | DMF | 60 | 140[5] | ||
| BPO | 73 | 2.24 x 10⁻⁶[4] | - | 60 | - |
Note: Decomposition kinetics are highly dependent on the solvent and temperature. Data presented is a compilation from various sources and may not be directly comparable due to differing experimental conditions.
Table 2: Initiation Efficiency and Performance in Polymerization
| Initiator | Initiator Efficiency (f) | Monomer System | Polymerization Conditions | Observations |
| AMVN | - | - | - | Generally used for lower temperature polymerizations. |
| AIBN | ~0.5 - 0.7[3] | Styrene | Bulk, 110°C | Initiation efficiency can vary with reaction conditions.[6] |
| 0.5 (assumed)[5] | DMAEMA | 60°C in DMF | - | |
| BPO | - | Methyl Methacrylate (MMA) | Bulk, 37°C | Lower conversion compared to TBBO initiator under the same conditions.[7] |
| - | Styrene | Bulk, 125°C | Used in controlled radical polymerization.[8] |
Note: Initiator efficiency is the fraction of radicals generated that successfully initiate polymerization. It is influenced by the "cage effect" and side reactions.
Experimental Protocols
To enable researchers to conduct their own comparative studies, a detailed methodology for evaluating initiator performance is provided below. This protocol is generalized and can be adapted for specific monomers and reaction conditions.
Protocol: Comparative Evaluation of Radical Initiator Performance in Styrene Polymerization
1. Objective: To compare the initiation efficiency and polymerization kinetics of AMVN, AIBN, and BPO in the bulk polymerization of styrene.
2. Materials:
-
Styrene (freshly distilled to remove inhibitor)
-
2,2'-Azobis(2,4-dimethylvaleronitrile) (AMVN)
-
2,2'-Azobis(isobutyronitrile) (AIBN)
-
Benzoyl Peroxide (BPO)
-
Toluene (anhydrous)
-
Methanol
-
Nitrogen gas (high purity)
-
Schlenk flasks or similar reaction vessels
-
Thermostatically controlled oil bath or heating mantle
-
Magnetic stirrer
-
Gravimetric analysis equipment (analytical balance, drying oven)
-
Dilatometer (optional, for kinetic studies)
3. Procedure:
a. Preparation of Initiator Solutions: i. Prepare stock solutions of AMVN, AIBN, and BPO in toluene at a concentration of 0.1 M. ii. Handle all initiators with appropriate safety precautions in a well-ventilated fume hood.[5]
b. Polymerization Reaction Setup: i. To a series of Schlenk flasks, add a magnetic stir bar and 10 mL of freshly distilled styrene. ii. For each initiator, set up reactions at three different temperatures (e.g., 60°C, 70°C, and 80°C for AIBN and BPO; 50°C, 60°C, and 70°C for AMVN). iii. Deoxygenate the styrene by bubbling with nitrogen for 20-30 minutes while stirring. iv. Using a syringe, add a calculated volume of the respective initiator stock solution to achieve a final concentration of 0.01 M. v. Seal the flasks under a nitrogen atmosphere and place them in the pre-heated oil bath.
c. Monitoring the Reaction and Determining Conversion: i. Gravimetric Method:
- At predetermined time intervals (e.g., 1, 2, 4, 6, 8 hours), remove a flask from each temperature set.
- Quench the polymerization by rapidly cooling the flask in an ice bath and exposing the contents to air.
- Precipitate the polymer by pouring the reaction mixture into a beaker containing a large excess of cold methanol (~100 mL).
- Filter the precipitated polystyrene, wash with fresh methanol, and dry to a constant weight in a vacuum oven at 60°C.
- Calculate the percent conversion using the following formula: Conversion (%) = (Mass of dry polymer / Initial mass of monomer) x 100 ii. Dilatometry (Optional):
- For more detailed kinetic analysis, the polymerization can be carried out in a dilatometer. The volume contraction of the reaction mixture is directly proportional to the monomer conversion.
d. Data Analysis: i. Plot percent conversion versus time for each initiator at each temperature. ii. From the initial linear portion of the plots, determine the initial rate of polymerization (R_p). iii. Compare the R_p values for the different initiators under identical conditions to assess their relative efficiencies.
4. Safety Precautions:
-
All initiators are thermally sensitive and should be stored at the recommended temperatures (AMVN typically requires refrigeration).
-
Avoid friction, shock, and contamination of the initiators.
-
Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Styrene is flammable and a potential irritant; handle with care.
Visualizing the Process: Free Radical Polymerization Workflow
The general mechanism of free radical polymerization, applicable to all three initiators discussed, can be visualized as a three-stage process: initiation, propagation, and termination.
Caption: Workflow of free radical polymerization.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 7. Study on the performance of methyl methacrylate polymerization: Comparison of partially oxidized tri-n-butylborane and benzoyl peroxide with aromatic tertiary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Head-to-Head Comparison of V-58 and Other Low-Temperature Initiators for Radical Polymerization
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer synthesis and modification, particularly for applications in drug delivery and advanced materials, the choice of a suitable radical initiator is paramount. Low-temperature initiators are of particular interest as they enable polymerization at milder conditions, preserving the integrity of sensitive monomers and functionalities. This guide provides an objective, data-driven comparison of V-58 (2,2'-Azobis(2,4-dimethylvaleronitrile)) with other commercially available low-temperature azo initiators.
Overview of Low-Temperature Azo Initiators
Azo initiators are a class of compounds that thermally decompose to generate nitrogen gas and two carbon-centered radicals, which then initiate polymerization.[1][2] The rate of this decomposition is highly dependent on the initiator's chemical structure and the reaction temperature. A key parameter for comparing thermal initiators is the 10-hour half-life temperature (T1/2) , which is the temperature at which 50% of the initiator will have decomposed in ten hours.[3] Lower T1/2 values indicate a less thermally stable initiator, suitable for lower temperature applications.
Azo initiators are often preferred over peroxide-based initiators due to their predictable, first-order decomposition kinetics, which are largely unaffected by the solvent system.[1][2] Furthermore, the carbon radicals they produce are less prone to side reactions like hydrogen abstraction, leading to polymers with a more linear structure.[1]
Comparative Performance Data
The following table summarizes the key properties of this compound and other selected low-temperature and standard azo initiators. This data has been compiled from various technical data sheets and publications. It is important to note that slight variations in reported values may exist due to different experimental conditions used by the data sources.
| Initiator | Chemical Name | CAS RN® | 10-hour Half-life Temp. (°C) | Solubility | Key Features |
| This compound (V-65) | 2,2'-Azobis(2,4-dimethylvaleronitrile) | 4419-11-8 | 51-52 | Soluble in various organic solvents (e.g., toluene, acetone). Insoluble in water. | Low decomposition temperature compared to AIBN. |
| V-70 | 2,2'-Azobis(4-methoxy-2,4-dimethylvaleronitrile) | 15545-97-8 | 30 | Soluble in various organic solvents. | Among the highest polymerization activity for azo initiators.[4] |
| VA-044 | 2,2'-Azobis[2-(2-imidazolin-2-yl)propane]dihydrochloride | 27776-21-2 | 44 (in water) | Water-soluble. | Non-nitrile, low-temperature water-soluble initiator. |
| AIBN | 2,2'-Azobis(isobutyronitrile) | 78-67-1 | 65-68 | Soluble in many organic solvents. | The most common, standard azo initiator.[5] |
Experimental Protocols
Determination of 10-Hour Half-Life Temperature
The 10-hour half-life temperature is a critical parameter for selecting an appropriate initiator for a given polymerization temperature. It is typically determined experimentally using techniques like Differential Scanning Calorimetry (DSC) or by monitoring the decrease in the initiator concentration over time at various temperatures.
Objective: To determine the temperature at which 50% of the azo initiator decomposes in 10 hours.
Materials:
-
Azo initiator (e.g., this compound)
-
Solvent (e.g., toluene for oil-soluble initiators, water for water-soluble initiators)
-
High-performance liquid chromatograph (HPLC) with a UV detector
-
Constant temperature bath or oven
-
Volumetric flasks and pipettes
-
Syringes and filters
Procedure:
-
Solution Preparation: Prepare a dilute solution of the azo initiator (e.g., 0.1 M) in the chosen solvent.
-
Initial Concentration Measurement: At time t=0, take an aliquot of the solution and analyze it using HPLC to determine the initial concentration of the initiator. The UV detector should be set to the wavelength of maximum absorbance for the azo compound.
-
Incubation: Place the sealed reaction vessel containing the initiator solution in a constant temperature bath set to a specific temperature.
-
Sampling over Time: At regular intervals (e.g., every hour), withdraw an aliquot of the solution from the temperature bath.
-
Concentration Analysis: Immediately analyze the withdrawn sample by HPLC to determine the concentration of the remaining initiator.
-
Repeat at Different Temperatures: Repeat steps 3-5 at a range of different temperatures.
-
Data Analysis: For each temperature, plot the natural logarithm of the initiator concentration (ln[I]) versus time. The decomposition of azo initiators follows first-order kinetics, so this plot should yield a straight line. The slope of this line is the negative of the decomposition rate constant (kd).
-
Half-Life Calculation: The half-life (t1/2) at each temperature can be calculated using the equation: t1/2 = ln(2) / kd.
-
Determination of 10-hour Half-Life Temperature: Plot the logarithm of the calculated half-lives against the reciprocal of the absolute temperature (Arrhenius plot). From this plot, the temperature at which the half-life is 10 hours (36,000 seconds) can be interpolated.
Reaction Mechanism and Experimental Workflow
The following diagrams illustrate the fundamental mechanism of free-radical polymerization initiated by an azo compound and a typical experimental workflow for such a polymerization.
References
- 1. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 2. Azo Radical Initiators | [Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 3. How to select a polymerization initiator?|FUJIFILM Wako Chemicals U.S.A. Corporation [specchem-wako.fujifilm.com]
- 4. A dual initiator approach for oxygen tolerant RAFT polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
A Comparative Guide to the Kinetic Decomposition of Azo Initiators: AIBN as a Case Study
For researchers, scientists, and drug development professionals, the selection of an appropriate radical initiator is a critical step in polymer synthesis and various organic reactions. The decomposition kinetics of these initiators directly influence reaction rates, polymer properties, and overall process efficiency. This guide provides a comparative overview of the decomposition kinetics of 2,2'-Azobis(isobutyronitrile) (AIBN), a widely used azo initiator.
While this guide aims to compare V-58 and AIBN, extensive searches for "this compound" did not yield a definitive chemical identity for this specific azo initiator. It is likely a manufacturer-specific trade name for a less common or discontinued product. Consequently, a direct kinetic comparison is not feasible. However, to provide a valuable resource, this guide will focus on the well-characterized kinetics of AIBN and other common azo initiators to illustrate the key comparative parameters.
Kinetic Data of Common Azo Initiators
The thermal decomposition of azo initiators follows first-order kinetics, characterized by the decomposition rate constant (kd), half-life (t1/2), and activation energy (Ea). These parameters are crucial for selecting an initiator that decomposes at a suitable rate at the desired reaction temperature.
| Initiator | Chemical Name | 10-hour Half-Life Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Notes |
| AIBN | 2,2'-Azobis(2-methylpropionitrile)[1] | 65 (in toluene) | ~129 | The most common azo initiator, often used as a benchmark.[1] |
| V-59 | 2,2'-Azobis(2-methylbutyronitrile) | 68 (in toluene)[2] | 129.7[2] | Offers similar decomposition characteristics to AIBN with excellent solubility.[2] |
| V-65 | 2,2'-Azobis(2,4-dimethylvaleronitrile) | 51 (in toluene) | 117.8 | A lower temperature alternative to AIBN. |
Note: The decomposition rate of azo initiators can be influenced by the solvent. The data presented here are primarily in toluene, a common solvent for such studies.
Experimental Protocol for Determining Decomposition Kinetics
The following is a generalized protocol for determining the decomposition kinetics of azo initiators using UV-Vis spectroscopy, a common and effective method. Differential Scanning Calorimetry (DSC) is another powerful technique used for this purpose.
Objective: To determine the first-order rate constant (kd) and half-life (t1/2) of an azo initiator at a specific temperature.
Materials and Equipment:
-
Azo initiator (e.g., AIBN)
-
Solvent (e.g., toluene, methanol)
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Constant temperature bath
-
Volumetric flasks and pipettes
-
Quartz cuvettes
Procedure:
-
Solution Preparation: Prepare a dilute solution of the azo initiator in the chosen solvent (e.g., 0.01 M). The concentration should be adjusted to have an initial absorbance in the optimal range of the spectrophotometer (typically 0.8 - 1.2) at the wavelength of maximum absorbance (λmax) of the azo compound.
-
Determination of λmax: Scan the UV-Vis spectrum of the initiator solution to determine the wavelength of maximum absorbance. For AIBN, this is typically around 345-365 nm.
-
Kinetic Run: a. Set the spectrophotometer to the determined λmax. b. Preheat the temperature-controlled cuvette holder to the desired reaction temperature. c. Place a cuvette containing the initiator solution into the holder and start recording the absorbance at regular time intervals. d. Continue data collection until the absorbance decreases to a near-constant value, indicating that most of the initiator has decomposed (typically for at least 3 half-lives).
-
Data Analysis: a. The decomposition of an azo initiator follows first-order kinetics. Therefore, a plot of the natural logarithm of the absorbance (ln(At)) versus time (t) should yield a straight line. b. The slope of this line is equal to the negative of the rate constant (-kd). c. The half-life (t1/2) can be calculated from the rate constant using the equation: t1/2 = ln(2) / kd.
-
Activation Energy Determination: Repeat the kinetic runs at several different temperatures (e.g., 60, 70, 80 °C). The activation energy (Ea) can then be determined from the Arrhenius plot, which is a plot of ln(kd) versus 1/T (where T is the absolute temperature in Kelvin). The slope of the Arrhenius plot is equal to -Ea/R, where R is the gas constant.
Experimental Workflow
The following diagram illustrates the general workflow for the kinetic analysis of azo initiator decomposition.
This guide provides a framework for understanding and comparing the decomposition kinetics of azo initiators. While a direct comparison involving "this compound" was not possible due to a lack of identification, the principles and methodologies outlined here can be applied to any azo initiator to facilitate informed selection for specific research and development needs.
References
Selecting the Right Initiator: A Comparative Guide to V-58 (V-65) and Other Azo Initiators
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate thermal initiator is a critical parameter in free-radical polymerization, directly influencing reaction kinetics, polymer properties, and the overall efficiency of the process. This guide provides a comprehensive comparison of 2,2'-Azobis(2,4-dimethylvaleronitrile), commonly known as V-65 and sometimes referred to as V-58, with other frequently used azo initiators such as AIBN (2,2'-Azobis(isobutyronitrile)) and V-59 (2,2'-Azobis(2-methylbutyronitrile)). This comparison is supported by available experimental data to aid researchers in making informed decisions for the polymerization of specific monomers.
Initiator Properties: A Tabulated Comparison
The fundamental properties of an initiator, particularly its decomposition kinetics, dictate the optimal temperature range for its use. The "10-hour half-life temperature" (T1/2, 10h) is a key metric, representing the temperature at which 50% of the initiator decomposes in ten hours. This parameter is crucial for controlling the initiation rate and, consequently, the polymerization process.
| Initiator Name | Other Names | CAS Number | 10-hour Half-life Temp. (°C) | Solvent for T1/2, 10h | Solubility |
| V-65 | This compound, ADVN, AMVN | 4419-11-8 | 51[1] | Toluene | Soluble in various organic solvents (e.g., toluene, acetone, DMF, methanol), insoluble in water.[1] |
| AIBN | - | 78-67-1 | 65 | Toluene | Soluble in many organic solvents and vinyl monomers. |
| V-59 | AMBN | 13472-08-7 | 68 | Toluene | Freely soluble in various organic solvents, very slightly soluble in water. |
| V-50 | AAPH, AIBA | 2997-92-4 | 56 | Water | Freely soluble in water, practically insoluble in methanol, ethanol, acetone. |
Performance in Polymerization: Experimental Data
The choice of initiator significantly impacts the polymerization of different monomers. Below is a summary of available comparative data for the polymerization of styrene and methyl methacrylate (MMA).
Block Polymerization of Styrene
The following data illustrates the difference in polymerization rate between V-65 and AIBN in the block polymerization of styrene at 90°C.
| Time (h) | Polymerization Ratio (%) with V-65 | Polymerization Ratio (%) with AIBN |
| 1 | ~50 | ~25 |
| 2 | ~75 | ~45 |
| 3 | ~85 | ~60 |
Data extrapolated from graphical representation in a FUJIFILM Wako Chemicals catalog.[2]
As the data suggests, V-65, with its lower 10-hour half-life temperature, leads to a significantly faster polymerization of styrene at 90°C compared to AIBN.
Suspension Polymerization of Methyl Methacrylate (MMA)
In some applications, a combination of initiators can be used to reduce residual monomer content. The following data shows the effect of using V-40 (another high-temperature azo initiator) in conjunction with V-65 in the suspension polymerization of MMA.
| Added V-40 (% to monomer) | Residual Monomer (%) |
| 0.01 | ~2.5 |
| 0.02 | ~1.5 |
| 0.03 | ~1.0 |
| 0.04 | ~0.8 |
Polymerization conditions: V-65 at 0.1% to monomer, temperature ramped from 80°C to 95°C. Data extrapolated from a FUJIFILM Wako Chemicals catalog.[2]
This demonstrates a strategy where a lower temperature initiator like V-65 is used for the main polymerization, and a higher temperature initiator like V-40 is added to "finish off" the reaction and reduce unreacted monomer.
Experimental Protocols
Detailed experimental protocols are crucial for reproducibility. Below are representative protocols for free-radical polymerization.
General Protocol for Solution Polymerization of a Vinyl Monomer
-
Monomer Purification: The vinyl monomer (e.g., styrene, methyl methacrylate) is purified to remove inhibitors, typically by washing with an aqueous NaOH solution, followed by washing with deionized water until neutral, drying over an anhydrous salt (e.g., MgSO₄), and finally, distillation under reduced pressure.
-
Reaction Setup: A reaction vessel (e.g., a three-necked round-bottom flask) is equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and a thermometer.
-
Charging the Reactor: The desired amount of purified monomer and solvent (e.g., toluene, benzene) are charged into the reaction vessel.
-
Inerting the System: The reaction mixture is purged with dry nitrogen for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
Initiator Addition: The calculated amount of the azo initiator (e.g., V-65, AIBN) is dissolved in a small amount of the reaction solvent and added to the reaction mixture.
-
Polymerization: The reaction vessel is immersed in a preheated oil bath at the desired temperature (typically around the 10-hour half-life temperature of the initiator for a controlled reaction rate). The reaction is allowed to proceed for the desired time under a nitrogen atmosphere.
-
Termination and Precipitation: The polymerization is terminated by rapidly cooling the reaction vessel in an ice bath. The polymer is then precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol for polystyrene and polymethyl methacrylate).
-
Purification and Drying: The precipitated polymer is collected by filtration, washed with the non-solvent to remove unreacted monomer and initiator residues, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
Logical Workflow for Initiator Selection
The selection of an appropriate initiator is a multi-faceted decision that depends on the specific monomer, the desired polymer properties, and the intended polymerization technique. The following diagram illustrates a logical workflow for this selection process.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
